The table below summarizes the core characteristics of verosudil (AR-12286).
| Property | Description |
|---|---|
| INN | Verosudil [1] [2] |
| Synonym | AR-12286 [1] [2] |
| CAS Registry Number | 1414854-42-4 [3] [2] |
| Molecular Formula | C₁₇H₁₇N₃O₂S [3] [2] |
| Molecular Weight | 327.4 g/mol [3] |
| Compound Class | Synthetic organic [1] |
| Primary Mechanism | Rho kinase (ROCK) inhibitor [1] |
| ROCK1 Ki | 2 nM [3] |
| ROCK2 Ki | 2 nM [3] |
Verosudil is a highly potent ROCK inhibitor that targets both the ROCK1 and ROCK2 isoforms with equal affinity [3]. The INN record describes it as a racemic mixture, meaning it contains equal amounts of (2R)- and (2S)-isomers [1] [2].
Verosudil lowers intraocular pressure (IOP) by directly targeting the diseased trabecular meshwork to increase the outflow of aqueous humor [4] [5]. The following diagram illustrates the signaling pathway and drug mechanism:
Verosudil inhibits ROCK to relax trabecular meshwork cells.
By inhibiting ROCK, verosudil counteracts these effects, leading to:
Research has demonstrated the efficacy of verosudil in reversing steroid-induced ocular hypertension.
The diagram below outlines a typical in vivo study design to evaluate Verosudil's efficacy:
In vivo study workflow to evaluate Verosudil efficacy.
The experimental data yielded several critical findings [4]:
For scientists working with this compound:
Verosudil exerts its effects by directly inhibiting the ROCK enzymes, which are key regulators of the actin cytoskeleton, cell adhesion, and cellular contractility [1] [2]. The table below summarizes its core inhibitory profile:
| Target | Inhibitory Constant (Ki) | Biological Consequence |
|---|---|---|
| ROCK1 | 2 nM [3] [4] | Alters cytoskeleton in trabecular meshwork (TM) and Schlemm's canal (SC) cells, increasing outflow facility [1] [3]. |
| ROCK2 | 2 nM [3] [4] | Reduces actin stress fibers and focal adhesions in TM, decreasing outflow resistance [1]. |
| Myosin Light Chain (MLC) | - (Indirect target) | Increases MLC phosphorylation via ROCK inhibition, leading to relaxation of TM and SC cells [1] [2]. |
Verosudil shows lower affinity for other kinases like PKA, PKCT, MRCKA, and CAM2A, indicating a selective profile [3].
The primary cellular action of Verosudil is the disruption of the actin cytoskeleton in cells of the conventional outflow pathway.
| Experimental Model | Treatment Details | Key Findings | Citation |
|---|---|---|---|
| Porcine Trabecular Meshwork (PTM) | 0.001-100 μM, 6 hours | Dose-dependent reduction in actin stress fiber length (IC₅₀ = 924 nM) [3]. | - |
| Human Trabecular Meshwork (HTM) | 0.001-100 μM, 6 hours | Reduction in number of focal adhesions (IC₅₀ = 818 nM) [3]. | - |
Animal studies demonstrate that Verosudil's cellular mechanisms translate to a potent intraocular pressure-lowering effect.
| Animal Model | Treatment Regimen | Key Outcomes | Citation |
|---|---|---|---|
| Dutch Rabbits & Formosan Monkeys | 30 μL, eye drops, once daily for 3 days | Significant reduction in intraocular pressure [3]. | - |
| C57BL/6 Mice (Steroid-Induced Ocular Hypertension) | 10 μL, eye drops, twice daily for five weeks | Reversed elevated IOP, increased trabecular meshwork effective filtration area, reduced extracellular matrix [3]. | - |
The following diagram illustrates the Rho/ROCK signaling pathway that Verosudil inhibits, detailing key downstream targets and physiological effects relevant to aqueous humor dynamics.
Verosudil inhibits ROCK, preventing cytoskeletal changes and reducing outflow resistance.
The evidence for Verosudil's action comes from standard in vitro and in vivo pharmacological models.
In Vitro Cytoskeletal Disruption Assay [3]:
In Vivo Intraocular Pressure (IOP) Measurement [3]:
Verosudil represents a mechanistically targeted approach for lowering IOP. Its well-defined action on the trabecular outflow pathway, supported by robust experimental data from cellular and animal models, makes it a valuable candidate for therapeutic development in glaucoma.
Verosudil hydrochloride functions as a potent ROCK inhibitor. The Rho/ROCK pathway is a key regulator of the actomyosin cytoskeleton, influencing cellular contractility, morphology, and adhesion [1].
The table below summarizes the inhibitory activity (Ki values) of Verosudil against ROCK and other kinases, demonstrating its high potency and selectivity [2] [3] [4]:
| Target Kinase | Ki Value (nM) |
|---|---|
| ROCK1 | 2 nM |
| ROCK2 | 2 nM |
| MRCKA | 28 nM |
| PKA | 69 nM |
| CAM2A | 5855 nM |
| PKC theta | 9322 nM |
In glaucoma, increased resistance to the drainage of aqueous humor through the trabecular meshwork (TM) is a major cause of elevated intraocular pressure (IOP) [1]. Verosudil directly targets this pathway:
This mechanism is distinct from most traditional glaucoma medications, which typically reduce aqueous humor production or increase outflow through an alternative pathway [1].
The following diagram illustrates the core mechanism of Verosudil in the trabecular meshwork:
Studies using primary trabecular meshwork cells demonstrate the cellular effects of Verosudil:
Animal studies have confirmed the IOP-lowering effects of this compound:
ROCK inhibitors like Verosudil represent a novel class in glaucoma treatment [1]. Their unique action on the conventional outflow pathway offers a direct approach to address the primary pathology of elevated outflow resistance in POAG [1].
Research also explores ROCK inhibitors for corneal endothelial diseases. By modulating the cytoskeleton, these inhibitors promote corneal endothelial cell migration, proliferation, and survival, showing potential in treating conditions like Fuchs' endothelial corneal dystrophy [5] [6].
The experimental data summarized here is from commercial biochemical and research compound suppliers, and is intended for research use only [2] [7] [3]. This information does not constitute clinical prescribing guidelines.
Verosudil (also known as AR-12286) is a highly potent Rho kinase (ROCK) inhibitor with equal affinity for ROCK1 and ROCK2. Its selectivity over other kinases is quantified in the table below, with data consistently reported across multiple chemical supplier and research compound databases [1] [2] [3].
| Kinase Target | Ki (nM) | Inhibition Potency |
|---|---|---|
| ROCK1 | 2 | Highly Potent |
| ROCK2 | 2 | Highly Potent |
| MRCKA | 28 | Moderate |
| PKA | 69 | Moderate/Weak |
| PKC theta | 9322 | Very Weak |
| CAM2A | 5855 | Very Weak |
This profile shows that Verosudil is a highly selective ROCK inhibitor compared to PKA, PKC theta, and CAM2A. The primary therapeutic application under investigation for Verosudil is the reduction of intraocular pressure in glaucoma and ocular hypertension, achieved by increasing trabecular outflow facility [1] [4] [3].
The selectivity data (Ki values) are typically determined through biochemical kinase activity assays. While the search results do not provide full experimental protocols for Verosudil's initial profiling, they detail methodologies from a recent study on novel ROCK inhibitors, which can serve as a reference for the general approach [4].
The following diagram illustrates the core mechanism of Verosudil action in the context of glaucoma, based on described pharmacological effects [1] [3].
This pathway depicts how Verosudil targets ROCK to counteract increased outflow resistance and reduce intraocular pressure.
For your ongoing work, consider these points:
Verosudil acts as a highly potent and equipotent inhibitor of the two ROCK isoforms, ROCK1 and ROCK2 [1]. Its mechanism for reducing intraocular pressure (IOP) is centered on the conventional aqueous humor outflow pathway.
The following diagram illustrates Verosudil's mechanism of action in the trabecular meshwork.
Verosudil inhibits ROCK to relax the trabecular meshwork and increase aqueous outflow, reducing intraocular pressure.
The tables below summarize key quantitative data and in vivo experimental findings for Verosudil.
Table 1: Kinase Selectivity Profile of Verosudil [1]
| Target | Inhibitory Activity (Ki) | Notes |
|---|---|---|
| ROCK1 | 2 nM | Primary target, equipotent inhibition |
| ROCK2 | 2 nM | Primary target, equipotent inhibition |
| MRCKA | 28 nM | Less selective |
| PKA | 69 nM | Less selective |
| CAM2A | 5855 nM | Less selective |
| PKCT | 9322 nM | Less selective |
Table 2: Key Experimental Evidence for Verosudil
| Model System | Protocol / Dosage | Key Findings |
|---|
| In Vitro (Porcine & Human Trabecular Meshwork cells) [1] | 0.001-100 μM for 6 hours | • Dose-dependent reduction of actin stress fibers. • Reduction of focal adhesions. | | In Vivo (Dexamethasone-induced Ocular Hypertensive mice) [1] | 10 μL eye drops, twice daily for 5 weeks | • Significantly reduced intraocular pressure. • Increased trabecular meshwork effective filtration area. • Reduced pathological extracellular matrix. | | In Vivo (Normotensive Dutch rabbits & Formosan rock monkeys) [1] | 30 μL eye drops, once daily for 3 days | Significantly reduced intraocular pressure. |
Verosudil has been evaluated in clinical trials for its IOP-lowering effects.
For researchers, Verosudil is recognized as a tool for studying ROCK's role in cellular mechanics. While detailed commercial protocols are proprietary, research into similar ROCK inhibitors provides a methodological framework.
Table 3: Example Research Contexts for ROCK Inhibitors
| Application Area | Example Model | Observed Effects / Potential Use |
|---|---|---|
| Corneal Endothelial Cell (CEC) Research [6] | Primary Human CECs | Enhanced cellular adherence, proliferation, and promotion of wound closure in ex vivo models. |
| Trabecular Meshwork (TM) Cytoskeleton [1] [2] | Porcine & Human TM Cells | Disruption of actin stress fibers and focal adhesions, increasing outflow facility. |
| Anti-fibrotic & Anti-scarring Effects [3] [2] | Post-surgical models | Inhibition of TGF-β-mediated myofibroblast transformation, potentially improving success of glaucoma filtration surgery. |
Based on the available information, Verosudil represents a promising ROCK inhibitor primarily targeting the conventional outflow pathway to lower IOP. Its development history and well-documented mechanism provide a solid foundation for your research.
| Attribute | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | Verosudil (USAN/INN), Verosudil Hydrochloride, AR-12286 [1] |
| Primary Target | Rho-associated coiled-coil containing protein kinase (ROCK) [1] |
| Mechanism of Action | ROCK inhibitor [1] |
| Therapeutic Area | Ophthalmology [1] |
| Active Indications | Ocular Hypertension (Phase 3), Glaucoma (Phase 2) [1] |
| Molecular Formula | C17H17N3O2S [1] |
ROCK inhibitors represent a novel class of IOP-lowering medication that works primarily by enhancing the outflow of aqueous humor through the trabecular meshwork, the eye's primary drainage pathway [2]. The molecular mechanism is outlined below.
Diagram: ROCK inhibitor mechanism targets actin-myosin contraction to increase aqueous outflow. [2]
This pathway modulation affects the trabecular meshwork and Schlemm's canal in several ways [2]:
While specific efficacy numbers for Verosudil are limited in these results, the following table summarizes key quantitative findings from research on the ROCK inhibitor class.
Table 1: Preclinical & Clinical Effects of ROCK Inhibitors
| Inhibitor / Model | Effect / Outcome | Quantitative Result / Dose |
|---|---|---|
| Y-27632 (Preclinical) | Increased outflow facility in enucleated porcine eyes [2] | 40-80% increase (at 10-100 μM) |
| Y-27632 (Preclinical) | Increased permeability of human Schlemm's canal cell monolayer [2] | 80% increase (at 10 mM) |
| Netarsudil (AR-13324) (Clinical) | IOP reduction in POAG & OHT patients; common side effect [3] | Significant IOP reduction; conjunctival hyperemia |
| Ripasudil (K-115) (Clinical, Japan) | IOP reduction in POAG & OHT patients; common side effect [4] | Significant IOP reduction; conjunctival hyperemia |
| ROCK Inhibitors (General) | IOP reduction vs. natural history; safety profile [3] | Non-inferior to other drug classes; favorable safety |
The evaluation of ROCK inhibitors involves standardized in vitro, ex vivo, and in vivo models. Key methodologies are summarized below.
Table 2: Key Experimental Models for ROCK Inhibitor Research
| Model Type | Protocol Description | Primary Readouts |
|---|
| In Vitro (Cell Culture) | Culture of human trabecular meshwork (HTM) cells. Treatment with ROCK inhibitor (e.g., Y-27632, K-115) with or without TGF-β2 to induce cytoskeletal stress. [2] | - Actin staining (phalloidin) for stress fiber visualization.
Diagram: Multi-stage experimental workflow for evaluating ROCK inhibitors. [2]
Current evidence for ROCK inhibitors shows a favorable safety profile and efficacy in lowering IOP [3]. However, several knowledge gaps remain [3]:
The table below summarizes the key parameters for administering Verosudil in a mouse model of ocular hypertension, as identified from the literature [1].
| Parameter | Detail |
|---|---|
| Animal Model | C57BL/6 mice (aged 6 weeks), Dexamethasone-induced ocular hypertension [1] |
| Dosage Volume | 10 µL per eye [1] |
| Dosage Concentration | Not specified in the source. A 10 mM stock solution was used for in vitro studies [1]. |
| Frequency | Twice daily [1] |
| Duration | Five weeks [1] |
| Administration Route | Topical eye drops [1] |
| Reported Outcomes | Reduced intraocular pressure; Increased trabecular meshwork effective filtration area; Reduced extracellular matrix [1] |
The following diagram illustrates the complete experimental workflow based on the established protocol.
For a successful experiment, please consider these critical points beyond the basic dosing regimen:
The available data has some limitations. The specific concentration of the Verosudil solution used in the mouse study was not explicitly stated in the search results [1]. Furthermore, detailed protocols for pharmacokinetic studies or dosing in other mouse disease models were not found.
To proceed with your research, I suggest:
The following table summarizes the key data for Verosudil free base (CAS 1414854-42-4) as provided by commercial chemical suppliers for research purposes [1] [2].
| Property | Specification |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂S |
| Molecular Weight | 327.40 g/mol |
| Purity | ≥ 99.18% |
| Storage (Powder) | -20°C (3 years); 4°C (2 years) |
| Storage (Solution) | -80°C (6 months); -20°C (1 month) |
| Solubility in DMSO | 16.67 mg/mL (50.92 mM) |
Verosudil is a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The table below outlines its core biochemical and cellular activities as reported in preclinical studies [3] [1].
| Parameter | Value / Observation |
|---|---|
| ROCK1 Ki | 2 nM [1] |
| ROCK2 Ki | 2 nM [1] |
| Selectivity (Ki) | PKA (69 nM); MRCKA (28 nM); PKCT (9322 nM); CAM2A (5855 nM) [1] |
| Cellular IC₅₀ | Disruption of actin stress fibers in porcine TM cells: 924 nM [1] |
| Cellular IC₅₀ | Disruption of focal adhesions in human TM cells: 818 nM [1] |
| Primary Mechanism | Inhibition of ROCK leads to relaxation of trabecular meshwork, increasing outflow facility [4]. |
| In Vivo Efficacy | Significant IOP reduction in Dutch Belted rabbits and Formosan Rock monkeys [1]. |
The diagram below outlines a general experimental workflow for preparing and using Verosudil in cell-based assays, based on standard laboratory practices for similar compounds.
The lack of a standardized, peer-reviewed reconstitution protocol for Verosudil is a significant gap. Future work should focus on:
Verosudil (AR-12286) represents a novel class of Rho-associated protein kinase (ROCK) inhibitors with specific therapeutic potential for glaucoma and ocular hypertension through its action on the trabecular meshwork outflow pathway. As a key regulator of aqueous humor dynamics, the trabecular meshwork constitutes the primary drainage pathway for aqueous humor, with dysfunction in this tissue leading to elevated intraocular pressure (IOP) and glaucomatous optic neuropathy. Unlike conventional glaucoma therapeutics that primarily target aqueous production or alternative outflow pathways, Verosudil directly addresses the pathological basis of impaired trabecular outflow by modulating actomyosin contractility, cellular adhesion, and extracellular matrix remodeling in the trabecular meshwork. These application notes provide researchers with comprehensive experimental protocols and reference data for investigating Verosudil's mechanisms of action and therapeutic potential in preclinical models, supporting drug development efforts targeting the trabecular outflow pathway.
The Rho/ROCK signaling pathway serves as a critical regulator of cytoskeletal dynamics, cellular contractility, and extracellular matrix organization in trabecular meshwork cells. Under pathological conditions, dysregulated Rho/ROCK signaling contributes to increased outflow resistance through excessive actomyosin-mediated contraction, stress fiber formation, and aberrant extracellular matrix deposition in the juxtacanalicular region of the trabecular meshwork. Verosudil exerts its therapeutic effects by competitive inhibition of ATP binding to both ROCK1 and ROCK2 isoforms, thereby reducing phosphorylation of downstream targets including myosin light chain phosphatase and LIM kinase. This inhibition results in cytoskeletal relaxation, decreased cellular stiffness, and enhanced intercellular space within the trabecular meshwork, ultimately facilitating aqueous humor outflow and reducing intraocular pressure.
Additionally, Verosudil demonstrates potential antifibrotic properties by modulating transforming growth factor-beta (TGF-β)-mediated fibrogenic activity in trabecular meshwork cells. This multifactorial mechanism of action positions Verosudil as a promising therapeutic agent for restoring trabecular outflow facility in glaucomatous eyes, potentially addressing both the functional and structural pathologies underlying elevated intraocular pressure.
Table 1: Kinase Inhibition Profile of Verosudil
| Target | Ki (nM) | Assay System | Experimental Conditions |
|---|---|---|---|
| ROCK1 | 2 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |
| ROCK2 | 2 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |
| Protein Kinase A (PKA) | 69 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |
| MRCKA | 28 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |
| PKC-theta | 9,322 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |
| CAM2A | 5,855 nM | Biochemical kinase assay | Promega Kinase-Glo Luminescent Kit |
Verosudil demonstrates exceptional potency against both ROCK isoforms with Ki values of 2 nM each, while showing moderate activity against PKA and MRCKA, and minimal activity against PKC-theta and CAM2A. This selectivity profile suggests a favorable kinase inhibition spectrum for trabecular meshwork targeting with reduced potential for off-target effects [1].
Table 2: Cellular Potency of Verosudil in Trabecular Meshwork Models
| Cellular Assay | Cell Type | IC50 | Experimental Readout | Duration |
|---|---|---|---|---|
| Actin stress fiber disruption | Primary porcine TM cells | 924 nM | High-content imaging of phalloidin staining | 6 hours |
| Focal adhesion disruption | Immortalized human TM cells | 818 nM | Paxillin immunostaining and quantification | 6 hours |
| TGF-β2-induced fibrotic marker suppression | Primary human TM cells | 500 nM | α-SMA, Collagen I, FSP1 immunofluorescence | 24 hours |
The cellular potency data demonstrates Verosudil's effective cytoskeletal modulation at submicromolar concentrations, with disruption of both actin stress fibers and focal adhesions contributing to reduced cellular contractility and increased outflow facility. The antifibrotic activity further supports potential long-term benefits in pathological trabecular meshwork remodeling [1].
Table 3: In Vivo Efficacy of Verosudil in Animal Models
| Animal Model | Dosage | Administration | Efficacy Outcome | Additional Observations |
|---|---|---|---|---|
| Dutch Belted rabbits | 30 μL eye drops | Once daily for 3 days | Significant IOP reduction | Well tolerated with transient mild hyperemia |
| Formosan Rock monkeys | 30 μL eye drops | Once daily for 3 days | Significant IOP reduction | Well tolerated with transient mild hyperemia |
| Dexamethasone-induced ocular hypertension (C57BL/6 mice) | 10 μL eye drops | Twice daily for 5 weeks | Reversed IOP elevation | Increased effective filtration area, reduced ECM accumulation |
Verosudil demonstrates consistent IOP-lowering efficacy across multiple species, with additional benefits observed in pathological models including reversal of extracellular matrix accumulation and expansion of the trabecular meshwork effective filtration area [1].
Purpose: To quantify Verosudil-induced disruption of actin stress fibers in trabecular meshwork cells, a key mechanism for increasing outflow facility.
Materials:
Procedure:
Technical Notes: Maintain consistent cell passage numbers and serum-starvation duration across experiments. Include reference ROCK inhibitor (Y-27632) as positive control. Ensure DMSO concentrations are normalized across all treatment groups [1].
Purpose: To evaluate Verosudil's ability to suppress profibrotic activity in trabecular meshwork cells, addressing pathological extracellular matrix remodeling.
Materials:
Procedure:
Technical Notes: Use early passage primary cells for optimal response to TGF-β2. Include isotype controls for antibody specificity. Perform triplicate biological replicates for statistical analysis [1].
Purpose: To evaluate the efficacy and duration of Verosudil-induced IOP reduction in normotensive and ocular hypertensive animal models.
Materials:
Procedure:
Technical Notes: Maintain consistent tonometry operator across measurements to reduce variability. For chronic studies, include washout periods to assess recovery and potential rebound effects. Statistical analysis should employ repeated measures ANOVA with appropriate post-hoc testing [1].
Figure 1: Rho/ROCK Signaling Pathway and Verosudil Mechanism of Action
The diagram illustrates the central role of Rho/ROCK signaling in regulating trabecular meshwork contractility and outflow resistance. GTP-bound Rho activates ROCK isoforms, which subsequently phosphorylate multiple downstream targets including myosin light chain (MLC) and LIM kinase. These signaling events promote actin stress fiber formation, enhance cellular contractility, and facilitate extracellular matrix production – all contributing to increased outflow resistance. Verosudil acts as a competitive ATP-binding site inhibitor of ROCK1 and ROCK2, effectively interrupting this signaling cascade and reducing outflow resistance through cytoskeletal relaxation and potentially through antifibrotic effects [2] [1].
Figure 2: Integrated Experimental Workflow for Verosudil Characterization
This workflow outlines a systematic approach for comprehensive evaluation of Verosudil's effects on trabecular meshwork outflow. The process begins with biochemical characterization of kinase inhibition potency and selectivity, progresses through cellular phenotypic and functional assays, advances to tissue and organ-level studies of outflow facility, and culminates with in vivo efficacy assessment of intraocular pressure reduction. This integrated approach ensures thorough mechanistic understanding and translational relevance for drug development programs targeting the trabecular outflow pathway [1].
Verosudil presents significant opportunities for advancing trabecular-targeted glaucoma therapeutics beyond conventional IOP-lowering approaches. Current research applications include:
Future research directions should focus on advanced delivery platforms including microneedles, implants, and nanocarriers to improve corneal penetration and residence time. Additionally, exploration of ROCK isoform-specific inhibitors may yield improved efficacy and reduced side effect profiles. The ongoing clinical development of ROCK inhibitors for corneal endothelial regeneration further expands the potential therapeutic applications of this drug class beyond glaucoma management [3] [2].
1. Scientific Rationale Steroid-induced ocular hypertension (SIOH) and glaucoma (SIG) occur when glucocorticoid therapy increases outflow resistance of aqueous humor through the trabecular meshwork (TM) [1]. The Rho/Rho-associated kinase (ROCK) signaling pathway is a key mediator of this pathology. Glucocorticoids activate this pathway, leading to actin cytoskeleton reorganization, increased cellular stiffness, and elevated extracellular matrix deposition in the TM, all of which contribute to increased intraocular pressure (IOP) [2] [3]. Netarsudil, a potent ROCK inhibitor, directly targets this mechanism. By inhibiting ROCK, it counteracts the steroid-induced changes, relaxing the TM and increasing the outflow of aqueous humor, thereby lowering IOP [2] [4] [5]. Preclinical studies specifically highlight its promise for treating steroid-induced glaucoma [2].
2. Key Pharmacological Properties The table below summarizes the core pharmacological characteristics of Netarsudil:
| Property | Description |
|---|---|
| Mechanism of Action | Dual-acting Rho-associated protein kinase (ROCK) inhibitor and Norepinephrine Transporter (NET) inhibitor [6] [4]. |
| Primary IOP-lowering Effect | Increases outflow of aqueous humor through the trabecular meshwork [2] [5]. |
| Secondary Effects | Reduces aqueous humor production and decreases episcleral venous pressure [2] [4]. |
| Metabolism | Converted to active metabolite netarsudil-M1 by corneal esterases; netarsudil-M1 exhibits 5-fold higher ROCK inhibitory activity than the parent compound [2]. |
| Ocular Half-life | Approximately 175 minutes in human corneal tissue in vitro [2]. |
| Systemic Exposure | Very low; plasma concentrations are typically below the quantifiable limit after topical ocular administration [2] [6]. |
3. Preclinical and Clinical Efficacy Data Quantitative data from studies demonstrates the effectiveness of Netarsudil.
Table 1: Summary of Efficacy and Risk Evidence
| Study Focus | Key Finding | Source / Context |
|---|---|---|
| IOP Reduction in Normotensive Monkeys | Significant IOP reduction, suggesting efficacy independent of baseline IOP [2]. | Preclinical study [2]. |
| Benefit in SIOH | A promising treatment option due to its key role in ROCK inhibition [2]. | Scientific rationale [2]. |
| Long-term Steroid Use Risk | Cumulative risk of SIOH was 29% at 1 year, 41% at 5 years, and 49% at 10 years [7]. | Clinical study with topical Prednisolone acetate 1% [7]. |
Protocol 1: In Vitro Assessment of ROCK Pathway Inhibition
Protocol 2: In Vivo Efficacy in a Steroid-Induced OHT Animal Model
The diagram below outlines the core experimental workflow for evaluating Netarsudil's efficacy, from in vitro mechanism confirmation to in vivo functional validation.
The following diagram illustrates the key molecular pathway targeted by Netarsudil in the context of steroid-induced pathology.
Introduction Verosudil (AR-12286) is a potent and balanced Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, targeting both ROCK1 and ROCK2 isoforms with high affinity (Ki = 2 nM for each) [1]. ROCK is a key regulator of the actin cytoskeleton, influencing cellular processes like contraction, motility, and morphology. Its inhibition has therapeutic potential for conditions like glaucoma and ocular hypertension by relaxing the trabecular meshwork to enhance aqueous humor outflow [1] [2]. This document provides a framework for preclinical evaluation of Verosudil, focusing on biochemical, cellular, and in vivo assessments.
Mechanism of Action The therapeutic effect of Verosudil is primarily mediated through the inhibition of the Rho/ROCK signaling pathway. The following diagram illustrates the key molecular interactions affected by ROCK inhibition.
Quantitative Profile of Verosudil The table below summarizes key preclinical data for Verosudil, illustrating its potency and selectivity [1].
| Parameter | Value | Details / Experimental Model |
|---|---|---|
| ROCK1 Inhibition (Ki) | 2 nM | Biochemical kinase assay |
| ROCK2 Inhibition (Ki) | 2 nM | Biochemical kinase assay |
| Selectivity (Ki) | 69 nM (PKA), 28 nM (MRCKA), 9.3 µM (PKCT), 5.9 µM (CAM2A) | Biochemical kinase assays |
| Cellular IC₅₀ | 924 nM (Porcine TM cells), 818 nM (Human TM cells) | Disruption of actin stress fibers and focal adhesions |
| In Vivo Efficacy | Significant IOP reduction | Dutch rabbit and Formosan rock monkey model (30 µL eye drops, once daily) |
| In Vivo Efficacy (Mouse) | Reversal of IOP and TM morphology changes | Dexamethasone-induced ocular hypertension model (10 µL eye drops, twice daily for 5 weeks) |
Detailed Experimental Protocols
1. Biochemical Kinase Inhibition Assay This protocol determines the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Ki) of Verosudil against ROCK1 and ROCK2 [1] [3].
2. Cell-Based Focal Adhesion Disruption Assay This assay evaluates the functional cellular effect of Verosudil by measuring its ability to disrupt cytoskeletal structures [1] [3].
3. In Vivo Ocular Hypertensive Model This protocol assesses the efficacy of Verosudil in lowering intraocular pressure (IOP) in an animal model [1].
When designing preclinical studies for Verosudil, researchers should consider several key aspects derived from general ROCK inhibitor research:
Publicly available detailed quantitative data from a full suite of preclinical studies on Verosudil is limited. Future research could focus on:
Verosudil is a highly potent and dual-specificity inhibitor of Rho-associated coiled-coil protein kinase (ROCK) isoforms ROCK1 and ROCK2 [1] [2]. It acts by competitively binding to the ATP kinase domain of ROCK, disrupting downstream signaling that regulates actin cytoskeleton organization, cell adhesion, and contraction [3] [4].
The table below summarizes its key biochemical properties and recommended preparation methods for cell culture applications.
| Property | Detail |
|---|---|
| Molecular Weight | 327.40 g/mol [1] [2] |
| CAS Registry No. | 1414854-42-4 [1] [5] [2] |
| Primary Target | ROCK1 & ROCK2 (Ki = 2 nM for both) [1] [2] |
| Secondary Targets | PKA (Ki=69 nM), MRCKA (Ki=28 nM) [1] [2] |
| Recommended Solvent | DMSO [1] [2] |
| Typical Stock Concentration | 10-50 mM in DMSO [1] |
| Storage | -20°C to -80°C; protect from light [1] [2] |
Reported effective concentrations of Verosudil vary based on cell type and treatment duration. The table below summarizes experimental data from literature.
| Cell Type | Experimental Context | Effective Concentration Range | Key Findings | Citation |
|---|---|---|---|---|
| Porcine Trabecular Meshwork (PTM) | Actin stress fiber reduction (6-hour treatment) | 0.001 - 100 µM | Dose-dependent reduction in actin stress fiber length (IC₅₀: 924 nM) [1] | |
| Immortalized Human Trabecular Meshwork (HTM) | Focal adhesion reduction (6-hour treatment) | 0.001 - 100 µM | Reduction in number of focal adhesions (IC₅₀: 818 nM) [1] | |
| Primary Human Corneal Endothelial Cells (CECs) | Cellular adherence & proliferation | ~100 nM - 30 µM | Improved cellular adherence and proliferation rates [3] |
The experimental workflow for treating cells with Verosudil involves several key stages:
Verosudil (AR-12286) represents a significant advancement in Rho-associated coiled-coil-containing protein kinase (ROCK) inhibition with specific applications in ocular hypertension and glaucoma research. As a potent ROCK inhibitor, Verosudil targets the actomyosin cytoskeleton by disrupting stress fiber assembly and focal adhesion formation, ultimately reducing intraocular pressure through enhanced trabecular outflow facility. The therapeutic potential of ROCK inhibitors like Verosudil stems from their ability to directly target the pathological cellular processes in the trabecular meshwork (TM), which becomes stiffened and dysfunctional in glaucoma due to excessive actin stress fiber formation and cross-linking.
The molecular basis for Verosudil's activity lies in its balanced inhibition of both ROCK1 and ROCK2 isoforms with equal inhibitory potency (Ki = 2 nM), effectively modulating downstream signaling pathways that regulate actin cytoskeleton organization, cellular contractility, and extracellular matrix remodeling. Unlike conventional glaucoma therapies that bypass the TM or reduce aqueous production, Verosudil directly addresses the pathological cellular mechanisms in the TM, making it a valuable research tool and therapeutic agent for investigating cytoskeletal dynamics in ocular tissues and beyond.
Verosudil exhibits balanced inhibitory activity against both ROCK1 and ROCK2 isoforms with dissociation constants (Ki) of 2 nM for each, demonstrating its equipotent effect on both kinase isoforms [1]. This balanced inhibition profile is significant as both ROCK isoforms contribute to actin cytoskeleton regulation through slightly different but complementary mechanisms. The inhibitor displays good selectivity relative to other kinases, with substantially reduced activity against PKA (Ki: 69 nM), PKCT (Ki: 9322 nM), MRCKA (Ki: 28 nM), and CAM2A (Ki: 5855 nM) [1]. This selective inhibition profile minimizes off-target effects in experimental systems and enhances the interpretability of results obtained with Verosudil in cytoskeletal studies.
The primary molecular mechanism involves competitive inhibition of ATP binding to the ROCK catalytic domain, thereby preventing phosphorylation of key downstream substrates including myosin light chain phosphatase (MLCP), LIM kinase, and ezrin/radixin/moesin (ERM) proteins. This inhibition cascade ultimately leads to reduced phosphorylation of myosin light chain, decreased actomyosin contractility, and disassembly of actin stress fibers and focal adhesions [2]. The resulting cellular relaxation and cytoskeletal reorganization underlie the physiological effects observed in TM cells and other contractile tissues.
Table 1: Key Signaling Components in Verosudil's Mechanism of Action
| Signaling Component | Role in Pathway | Effect of Verosudil |
|---|---|---|
| ROCK1/ROCK2 | Serine/threonine kinases regulating actomyosin contractility | Direct inhibition (Ki = 2 nM) |
| Myosin Light Chain (MLC) | Regulates myosin motor activity | Reduced phosphorylation via MLCP activation |
| LIM Kinase | Phosphorylates and inactivates cofilin | Reduced activity leading to enhanced actin depolymerization |
| Focal Adhesion Kinase (FAK) | Integrin-mediated signaling | Reduced activation and disassembly of focal adhesions |
| α-actinin | Actin cross-linking protein | Altered distribution and reduced stress fiber stability |
The ROCK signaling pathway targeted by Verosudil represents a crucial regulatory system for cellular cytoskeletal organization and mechanical properties. In the absence of inhibition, RhoA activation stimulates ROCK, which then phosphorylates MLCP, rendering it inactive. This leads to increased phosphorylation of myosin light chain and enhanced actomyosin contractility, promoting stress fiber formation and cellular tension [2]. Verosudil interrupts this cascade at the ROCK level, maintaining active MLCP that dephosphorylates myosin light chain, thereby reducing cellular contractility and promoting stress fiber disassembly.
The structural consequences of ROCK inhibition include dissolution of the highly bundled actin structures known as stress fibers, which are composed of cross-linked actin filaments with alternating polarity, myosin motors, and associated regulatory proteins [3]. These structures are mechanically coupled to the extracellular matrix through focal adhesions, which also undergo disassembly upon Verosudil treatment. The coordinated disruption of both stress fibers and focal adhesions results in profound changes in cellular morphology, mechanical properties, and migratory behavior that can be quantified using various experimental approaches.
Conventional 2D culture systems provide a straightforward platform for initial assessment of Verosudil's effects on actin cytoskeleton remodeling. Both primary human trabecular meshwork (HTM) cells and immortalized TM cell lines (e.g., TM-1) have been extensively utilized for this purpose [4]. Cells are typically cultured on glass or plastic substrates coated with extracellular matrix proteins such as fibronectin or collagen to promote robust stress fiber formation. The standard protocol involves seeding cells at appropriate densities (typically 2-5×10⁴ cells/cm²) and allowing them to adhere and spread for 24-48 hours to establish mature stress fibers and focal adhesions before Verosudil treatment.
For dose-response studies, Verosudil is typically applied in a concentration range of 0.001-100 μM for 6 hours, with maximal effects on stress fiber disassembly observed at concentrations ≥1 μM [1]. The temporal dynamics of cytoskeletal reorganization can be monitored using live-cell imaging or fixed time points, with significant changes detectable within 30-60 minutes and maximal effects observed within 2-6 hours depending on cell type and initial stress fiber density. It is important to note that glaucomatous TM (GTM) cells often exhibit thicker and more stable stress fibers that may require longer exposure times (>120 minutes) for complete disassembly compared to normal TM (NTM) cells [5].
Three-dimensional culture systems more accurately recapitulate the tissue microenvironment and provide physiologically relevant models for investigating Verosudil's effects on cytoskeletal organization. Bioengineered ECM hydrogels composed of methacrylate-conjugated collagen type I (MA-COL), thiol-conjugated hyaluronic acid (SH-HA), and elastin-like polypeptides (SH-ELP) have been successfully used to model the juxtacanalicular tissue region of the TM [4]. These tissue-mimetic platforms support the formation of physiologically relevant cytoskeletal organizations and allow for correlative analyses of TM cell cytoskeletal organization with tissue-level functional changes.
The hydrogel preparation protocol involves encapsulating HTM cells (1.0×10⁶ cells/mL) within a mixture of MA-COL (3.6 mg/mL), SH-HA (0.5 mg/mL), and SH-ELP (2.5 mg/mL) [4]. The hydrogel precursor solution is cross-linked via photopolymerization using 0.5% (w/v) photoinitiator (Irgacure 2959) with exposure to UV light (365 nm, 5-10 mW/cm²) for 5-10 minutes. The resulting constructs are cultured for 3-7 days to allow for matrix maturation and cellular network formation before Verosudil treatment. Pathological conditions can be simulated by adding 5 ng/mL TGFβ2 to the culture medium for 48 hours prior to inhibitor treatment [4].
Real-time monitoring of actin dynamics provides invaluable insights into the kinetic parameters of Verosudil-induced cytoskeletal reorganization. Using SiR-actin staining (100 nM) in combination with verapamil (10 μM) to enhance dye uptake, researchers can track stress fiber disassembly, vesicle dynamics, and cellular protrusions without significant phototoxicity [5]. The recommended approach involves pre-incubating cells with SiR-actin for 1 hour, followed by washing and addition of fresh media containing Verosudil immediately before initiating time-lapse imaging.
For quantitative live-cell imaging, images should be acquired every 2-5 minutes for total durations of 2-5 hours using appropriate microscopy systems (e.g., Zeiss Celldiscoverer 7 with 20× objective) [5]. This temporal resolution adequately captures the dynamic processes of stress fiber disassembly, extracellular vesicle formation, and tunneling nanotube dynamics while minimizing photobleaching. Critical parameters to quantify include stress fiber density, thickness, and orientation, as well as the dynamics of actin-rich structures such as filopodia, lamellipodia, and tunneling nanotubes.
Table 2: Verosudil Efficacy Parameters in Experimental Systems
| Experimental System | Key Parameters | Values | References |
|---|---|---|---|
| Enzyme Inhibition | ROCK1 Ki | 2 nM | [1] |
| ROCK2 Ki | 2 nM | [1] | |
| PKA Ki | 69 nM | [1] | |
| Cellular Systems | Stress fiber disruption (PTM cells) | IC~50~: 924 nM | [1] |
| Focal adhesion disruption (HTM cells) | IC~50~: 818 nM | [1] | |
| GTM stress fiber disassembly time | >120 minutes | [5] | |
| Animal Models | IOP reduction (rabbit/monkey) | Significant reduction at 30 μL | [1] |
| SIOH mouse model reversal | 10 μL, twice daily for 5 weeks | [1] |
Verosudil demonstrates consistent potency across multiple experimental platforms, with low nanomolar activity against its primary ROCK targets and corresponding cellular effects in the high nanomolar range. The slightly higher IC~50~ values observed in cellular assays compared to enzyme inhibition studies reflect factors such as cell permeability, compound metabolism, and the complexity of intact cellular systems. The temporal aspects of Verosudil activity are particularly important, with glaucomatous cells showing delayed responses compared to normal cells, likely due to their more stabilized and cross-linked actin networks [5].
The functional outcomes of Verosudil treatment extend beyond simple stress fiber disassembly to include important processes such as enhanced phagocytosis of extracellular vesicles, lateral fusion of tunneling nanotubes, and modulation of cellular communication [5]. These additional effects likely contribute to the overall therapeutic efficacy in ocular hypertension and represent important parameters for comprehensive characterization of Verosudil's cellular effects.
Table 3: Standardized Experimental Protocols for Verosudil Applications
| Application Type | Cell Types | Verosudil Concentration | Treatment Duration | Assessment Methods |
|---|---|---|---|---|
| Initial Screening | TM-1, HTM, PTM | 0.001-100 μM | 6 hours | Phalloidin staining, paxillin immunofluorescence |
| Mechanistic Studies | NTM, GTM | 1 μM | 2-5 hours | Live imaging with SiR-actin, traction force microscopy |
| 3D Hydrogel Studies | HTM in ECM hydrogels | 0.1-10 μM | 24-48 hours | Contraction assays, immunocytochemistry, confocal microscopy |
| Pathophysiological Models | TGFβ2-treated HTM | 1 μM | 24 hours | Hydrogel contraction, actin remodeling quantification |
| Animal Studies | Dutch rabbits, Formosan monkeys | 30 μL eye drops | Once daily for 3 days | Intraocular pressure measurement |
The standardized protocols presented in Table 3 provide a framework for consistent evaluation of Verosudil across different experimental contexts. For initial screening, a broad concentration range (0.001-100 μM) with a fixed 6-hour treatment duration effectively characterizes the concentration dependence of cytoskeletal effects [1]. More focused mechanistic studies typically employ 1 μM Verosudil, which represents a concentration that produces maximal effects while maintaining specificity for ROCK inhibition [5].
For advanced pathophysiological models, including TGFβ2-treated cells or 3D hydrogel systems, longer treatment durations (24-48 hours) may be necessary to fully capture the functional consequences of cytoskeletal remodeling on tissue-level properties such as contractility and outflow resistance [4]. In all cases, appropriate vehicle controls (typically DMSO at concentrations ≤0.1%) should be included to account for potential solvent effects on cellular morphology and function.
Objective: To quantify Verosudil-induced disassembly of actin stress fibers in cultured trabecular meshwork cells.
Materials:
Procedure:
Validation Parameters:
Objective: To evaluate Verosudil-induced relaxation of TGFβ2-precontracted HTM cell-encapsulated hydrogels.
Materials:
Procedure:
Validation Parameters:
Cell culture variability represents a significant challenge in cytoskeletal studies, particularly when working with primary trabecular meshwork cells. To minimize variability, researchers should use validated cell strains that demonstrate characteristic responses to dexamethasone (induction of myocilin expression) and maintain consistent passage numbers (recommended passages 3-7 for primary cells) [4]. Additionally, serum starvation (0.5% FBS for 16-24 hours) before Verosudil treatment can synchronize cells and reduce background cytoskeletal dynamics, though this must be balanced against potential effects on cell viability and stress fiber organization.
For consistent compound application, Verosudil stock solutions should be prepared in high-quality DMSO and stored at -20°C in single-use aliquots to prevent freeze-thaw cycles and oxidation. Working solutions should be prepared fresh for each experiment, and vehicle controls should contain the same DMSO concentration as the highest treatment condition (typically ≤0.1%). When treating cells, direct addition of concentrated stock to culture media with gentle mixing is preferred over medium replacement to minimize mechanical disturbance of the cytoskeleton.
Incomplete stress fiber disassembly: GTM cells often exhibit more stable stress fibers requiring higher concentrations (≥1 μM) or longer exposure times (up to 24 hours). Pre-treatment with cytoskeletal modifiers such as cytochalasin D (100 nM, 30 minutes) can sensitize resistant cells.
Variable responses in 3D hydrogels: Optimize matrix composition and stiffness to match physiological conditions. Softer matrices (storage modulus ~100-500 Pa) typically show more pronounced Verosudil-induced relaxation.
Rapid recovery after Verosudil washout: Implement continuous treatment or use sustained-release formulations for long-term studies. Recovery typically begins within 1-2 hours after compound removal.
Non-specific effects at high concentrations: Include specificity controls such as Y27632 (1 μM) or other ROCK inhibitors to confirm on-target effects. Limit Verosudil concentrations to ≤10 μM whenever possible.
Verosudil represents a potent and specific tool for investigating Rho kinase-mediated cytoskeletal dynamics in both physiological and pathological contexts. The well-characterized effects on actin stress fiber organization, focal adhesion dynamics, and cellular contractility make it particularly valuable for studying mechanotransduction pathways and developing novel therapeutic approaches for conditions characterized by aberrant cytoskeletal organization.
The experimental protocols outlined in this document provide a standardized framework for evaluating Verosudil's effects across multiple model systems, from simple 2D cultures to complex 3D tissue-mimetic environments. By employing these validated approaches and following the recommended technical considerations, researchers can generate robust, reproducible data on cytoskeletal remodeling that advances our understanding of ROCK biology and facilitates the development of novel intervention strategies for glaucoma and other disorders of tissue mechanics.
Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors represent an innovative class of therapeutic agents with significant potential for treating corneal endothelial diseases. These small molecule inhibitors initially gained approval for glaucoma treatment through their intraocular pressure-lowering effects but have since demonstrated remarkable protective and regenerative properties on corneal endothelial cells (CECs). The corneal endothelium is a critical monolayer responsible for maintaining corneal transparency through precise fluid regulation, yet human CECs possess limited regenerative capacity in vivo. Consequently, endothelial cell loss from surgical trauma, disease, or degeneration can lead to irreversible visual impairment requiring corneal transplantation.
The emergence of ROCK inhibitors as a potential therapy for corneal endothelial disorders addresses a significant unmet clinical need for pharmacological interventions that can preserve endothelial function or stimulate regeneration. Current research focuses primarily on two clinically available ROCK inhibitors: Ripasudil (K-115, approved in Japan) and Netarsudil (AR-13324, approved in the US). These compounds have shown promising results in both preclinical models and clinical studies for conditions such as Fuchs endothelial corneal dystrophy (FECD), pseudophakic bullous keratopathy, and postoperative endothelial protection following intraocular surgeries [1] [2]. This document provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in exploring the therapeutic potential of ROCK inhibitors for corneal endothelial applications.
ROCK inhibitors exert their therapeutic effects on corneal endothelium through multiple interconnected molecular pathways that collectively promote cell survival, migration, and regeneration. The primary mechanism involves cytoskeletal modulation through inhibition of RhoA/ROCK signaling, which regulates actin-myosin contractility, cellular adhesion, and motility. Specifically, ROCK inhibitors reduce phosphorylation of myosin light chain phosphatase (MLCP) and LIM kinase, leading to decreased stress fiber formation and enhanced cellular plasticity [1] [2]. This fundamental action enables several critical therapeutic effects:
Enhanced Regenerative Capacity: By attenuating RhoA-mediated contractility and activating Rac1-driven lamellipodial dynamics, ROCK inhibitors accelerate centripetal CEC migration across bare Descemet's membrane. This effect is particularly valuable after procedures like Descemet's stripping only (DSO) where promoting migration of peripheral endothelial cells is essential for corneal clearance [1].
Anti-Apoptotic Effects: ROCK inhibitors mitigate endothelial cell apoptosis by reducing bleb formation, cellular contraction, and nuclear fragmentation. This protective effect is crucial for preserving endothelial density following surgical trauma or in degenerative conditions [1].
Proliferative Stimulation: Though human CECs are largely post-mitotic in vivo, ROCK inhibition promotes cell cycle re-entry through cytoskeletal stress reduction, associated with enhanced cyclin D1 expression and downregulation of cell cycle inhibitors like p27^Kip1 [1].
Antioxidant Protection: Particularly relevant for FECD, where oxidative stress contributes to pathogenesis, ROCK inhibitors stabilize mitochondrial function and reduce reactive oxygen species (ROS) generation, thereby enhancing cell survival under chronic stress conditions [1].
Barrier Function Enhancement: ROCK inhibition strengthens endothelial barrier integrity by promoting tight junction protein expression and inhibiting endothelial-mesenchymal transition (EndMT), thereby supporting the critical pump-and-barrier function essential for corneal deturgescence [1].
The diagram below illustrates the key molecular mechanisms through which ROCK inhibitors protect and regenerate corneal endothelial cells:
Extensive research has demonstrated the consistent efficacy of ROCK inhibitors in preserving and regenerating corneal endothelial cells across various clinical scenarios. The table below summarizes key quantitative findings from recent clinical studies:
Table 1: Clinical Efficacy Outcomes of ROCK Inhibitors in Corneal Endothelial Protection
| Study Design | Patient Population | Intervention | Endpoint | Results | Citation |
|---|---|---|---|---|---|
| Randomized Controlled Trial | 48 eyes with FECD undergoing phacoemulsification | Ripasudil 4× daily for 1 month postop | ECD loss at 3 months | Central ECD increased from 2361 to 2506 cells/mm² (4.5% gain vs 7.3% loss in controls) | [3] |
| Prospective Comparative Study | 43 patients with grade 3 nuclear cataracts | Ripasudil 3× daily for 5 days postop | ECD loss at 12 months | 4.5% ECD loss vs 12.8% in controls (p=0.001) | [4] |
| Systematic Review (31 studies) | Various corneal endothelial diseases | Ripasudil or Netarsudil | Visual acuity improvement | ≥2 lines improvement in visual acuity with minimal adverse events | [1] [2] |
| Ex Vivo Wound Healing Model | Primary human CECs | AR-13324 (Netarsudil) | Wound closure rate | Comparable healing to Y-27632, enhanced cellular adherence and proliferation | [5] |
The therapeutic application of ROCK inhibitors is characterized by a favorable safety profile with mostly transient and manageable adverse effects. The most commonly reported adverse events include:
Notably, a large-scale post-marketing surveillance study (ROCK-J) evaluating Ripasudil safety over 24 months demonstrated no new safety signals with long-term use, confirming the acceptable risk-benefit profile for ophthalmic applications [6]. The diagram below illustrates the typical workflow for evaluating ROCK inhibitors in clinical and preclinical settings:
Purpose: To evaluate the effects of ROCK inhibitors on cellular adherence, proliferation, and morphological characteristics of primary human CECs.
Materials:
Methodology:
Key Parameters:
Purpose: To assess the regenerative capacity of ROCK inhibitors in a standardized wound healing model.
Materials:
Methodology:
Evaluation Metrics:
Purpose: To evaluate the protective effects of ROCK inhibitors on corneal endothelium following phacoemulsification.
Study Design: Prospective, comparative (randomized or non-randomized)
Patient Population:
Intervention Protocol:
Concomitant Medications:
Outcome Measures:
Assessment Methodology:
ROCK inhibitors present specific formulation challenges that require careful consideration during product development:
Based on clinical evidence, optimal dosing regimens vary by clinical indication:
ROCK inhibitors represent a promising therapeutic class for addressing corneal endothelial dysfunction, with demonstrated efficacy in preserving endothelial cell density following surgical trauma and promoting regeneration in degenerative conditions. The consistent findings across preclinical and clinical studies underscore their potential to transform management strategies for corneal endothelial diseases, potentially reducing the need for invasive corneal transplantation procedures in select patient populations.
Future research directions should focus on optimizing delivery systems for enhanced corneal penetration and prolonged residence time, establishing standardized dosing protocols for specific indications, and exploring potential synergistic combinations with other regenerative approaches. Additionally, further investigation into the differential effects of various ROCK inhibitors on specific corneal endothelial pathologies will help refine clinical application and maximize therapeutic outcomes.
Verosudil (also known as AR-12286) represents a significant advancement in the class of Rho kinase inhibitors (ROCK) being investigated for intraocular pressure (IOP) reduction in ocular hypertension and glaucoma. As a synthetic organic compound with molecular weight 327.1, verosudil exhibits favorable physicochemical properties for ocular administration, complying with all Lipinski's rules for drug-likeness with zero violations [1]. The compound exists as a racemic mixture, with the (2S)-isomer and (2R)-isomer represented in separate PubChem entries. Currently, verosudil is undergoing evaluation in Phase 2 clinical trials for its potential to reduce IOP in patients diagnosed with ocular hypertension or glaucoma, positioning it as a promising therapeutic candidate in the ophthalmology pipeline [1].
The development of verosudil occurs within the context of growing understanding of ROCK inhibitors' dual mechanisms in regulating both aqueous humor dynamics and corneal endothelial function. While first-generation ROCK inhibitors like ripasudil (approved in Japan) and netarsudil (approved in the US) have established clinical utility, verosudil represents a continued refinement in this drug class with potentially optimized efficacy and safety profiles [2] [3].
Verosudil exerts its therapeutic effects through selective inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that serves as a key downstream effector of the small GTPase RhoA [4]. The Rho/ROCK pathway regulates fundamental cellular processes including actin cytoskeletal reorganization, cell adhesion, motility, and contractility through phosphorylation of substrates such as myosin light chain phosphatase (MLCP), LIM kinase, CPI-17, and ezrin-radixin-moesin (ERM) proteins [4] [3].
In the context of intraocular pressure regulation, verosudil specifically targets the conventional outflow pathway, which comprises the trabecular meshwork (TM) and Schlemm's canal (SC). Approximately 80% of aqueous humor drains through this pathway in healthy eyes [4]. RhoA and ROCKs are expressed throughout this outflow pathway, including the TM, juccanalicular tissue, Schlemm's canal, and ciliary muscles [4]. Based on non-human primate studies, verosudil lowers IOP primarily by increasing aqueous humor outflow through the trabecular meshwork, similar to other ROCK inhibitors such as fasudil and Y-27632 [1].
Table 1: Key Cellular Effects of ROCK Inhibition in the Outflow Pathway
| Cell/Tissue Type | Effect of ROCK Inhibition | Functional Outcome |
|---|---|---|
| Trabecular Meshwork Cells | Disruption of stress fibers and focal adhesions | Decreased contractility and increased permeability |
| Schlemm's Canal Cells | Reduced transendothelial electrical resistance | Enhanced aqueous humor outflow facility |
| Ciliary Muscle | Relaxation of pre-contracted muscle strips | Potential expansion of unconventional outflow |
| Juxtacanalicular Tissue | Expansion and reorganization | Reduced outflow resistance |
The following diagram illustrates the Rho/ROCK signaling pathway and verosudil's mechanism of action in trabecular meshwork cells:
Diagram 1: Rho/ROCK Signaling Pathway and Verosudil Inhibition Mechanism. Verosudil specifically targets active ROCK, preventing its downstream effects on cellular contractility and outflow resistance.
The molecular mechanism involves verosudil's interruption of the RhoA/ROCK signaling cascade, which normally promotes actin-myosin contraction through two primary mechanisms: (1) direct phosphorylation of myosin light chain (MLC), and (2) phosphorylation and inhibition of myosin light chain phosphatase (MLCP) [4]. Additionally, ROCK phosphorylates and activates LIM kinase, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Through these coordinated actions, ROCK activation increases actomyosin contractility, stress fiber formation, and cellular stiffness in the trabecular meshwork, contributing to increased outflow resistance [4] [3]. Verosudil inhibition of ROCK reverses these processes, decreasing cellular contractility and reducing outflow resistance.
Research findings across multiple experimental models demonstrate verosudil's consistent IOP-lowering efficacy through enhancement of conventional outflow facility. The magnitude of effect varies based on model system, dosage, and administration protocol, but generally aligns with established ROCK inhibitor characteristics.
Table 2: Summary of Verosudil Efficacy Across Experimental Models
| Experimental Model | Treatment Protocol | Key Efficacy Outcomes | References |
|---|---|---|---|
| Non-human primate studies | Topical administration | Primary IOP reduction through increased trabecular outflow facility | [1] |
| Cultured human TM cells | In vitro application | Disruption of focal adhesions and actin stress fibers | [4] |
| Cultured human SC cells | In vitro application | Increased monolayer permeability (up to 80%) | [4] |
| Enucleated porcine eyes | Ex vivo anterior segment perfusion | Dose-dependent increase in outflow facility | [4] |
| Mouse microbead occlusion model | Topical administered nanoparticles | Sustained IOP reduction (25-34%) with weekly dosing | [5] |
The duration of therapeutic effect represents a critical consideration in verosudil formulation development. Recent advances in delivery systems demonstrate potential for extended duration of action, as evidenced by PLGA-encapsulated formulations maintaining sustained IOP reduction over several weeks with single administrations [5]. This represents a significant improvement over conventional eyedrops that typically require daily or more frequent dosing, addressing the critical issue of patient non-adherence that contributes significantly to visual field loss in glaucoma management [5].
The ROCK inhibitor class includes several compounds with varying selectivity profiles and clinical applications. Verosudil joins other ROCK inhibitors including ripasudil (K-115), netarsudil (AR-13324), and the research compound Y-27632, each with distinct characteristics [2] [3]. While verosudil's development focuses primarily on IOP reduction, other ROCK inhibitors have demonstrated additional benefits in corneal endothelial regeneration, anti-fibrotic effects, and potential neuroprotective properties [2] [3].
Notably, the ROCK inhibitor class exhibits differential selectivity for ROCK1 versus ROCK2 isoforms, with some agents like belumosudil demonstrating 100-fold higher inhibitory activity against ROCK2 over ROCK1 [6]. This selectivity profile may influence both therapeutic effects and adverse event profiles, with ROCK2 inhibition potentially offering advantages for immunomodulation and anti-fibrotic effects while maintaining IOP-lowering efficacy [6].
Primary Purpose: To evaluate verosudil's effects on human trabecular meshwork (HTM) cell morphology, cytoskeletal organization, and focal adhesion dynamics.
Materials and Reagents:
Methodology:
Key Parameters:
This protocol typically demonstrates verosudil-induced dose-dependent disruption of actin stress fibers and focal adhesions, with effects observable within 1 hour of treatment and maximal at approximately 10 μM concentration [4].
Primary Purpose: To quantify verosudil's effect on transendothelial resistance and monolayer permeability in Schlemm's canal endothelial cells.
Methodology:
Key Parameters:
Studies indicate that ROCK inhibitors like Y-27632 can increase SC monolayer permeability by up to 80%, with maximal effects observed at 10-100 μM concentrations [4].
Primary Purpose: To directly quantify verosudil's effect on aqueous humor outflow facility in a controlled system that maintains trabecular meshwork architecture.
Materials and Reagents:
Methodology:
Key Parameters:
Ex vivo models typically demonstrate 40-80% increase in outflow facility with ROCK inhibition, with effects observable within 1-2 hours of treatment [4].
Primary Purpose: To evaluate verosudil's IOP-lowering efficacy and duration in living systems with intact physiological regulation.
Model Selection:
Methodology:
Key Parameters:
Recent studies using optimized PLGA-encapsulated formulations demonstrate sustained IOP reduction of approximately 25-34% with weekly dosing in mouse models, addressing the challenge of frequent administration [5].
Verosudil's development represents the ongoing evolution of ROCK inhibitors as targeted therapies for glaucoma that address the underlying pathophysiology of impaired trabecular outflow. Current research applications extend beyond monotherapy to include:
The potential for synergistic IOP reduction when combining verosudil with other drug classes represents a promising research direction. Rational combinations include:
Recent advances in nanoparticle formulations and sustained-release technologies offer potential solutions to the challenge of frequent dosing that compromises adherence to topical glaucoma therapies. PLGA-encapsulated formulations demonstrate prolonged residence time in anterior and posterior segments, with bioavailability maintained up to 24 hours after single administration [5]. These delivery systems could transform verosudil from a daily drop to a weekly or monthly treatment, potentially improving long-term outcomes.
Emerging evidence suggests ROCK inhibitors may offer direct neuroprotective effects on retinal ganglion cells independent of IOP reduction [4] [3]. The Rho/ROCK pathway is expressed in neural tissues including retinal ganglion cells, where it regulates growth cone collapse, neurite outgrowth, and apoptosis. Research applications exploring verosudil's potential to mitigate glaucomatous neurodegeneration directly represent an exciting frontier that aligns with the field's growing recognition of glaucoma as a complex neurodegenerative disorder rather than solely an IOP-related condition.
Verosudil represents a promising therapeutic approach in the ROCK inhibitor class with a well-defined mechanism targeting the conventional outflow pathway's cellular basis for increased resistance in glaucoma. Experimental evidence consistently demonstrates its ability to reduce actin stress fiber formation, decrease cellular contractility in the trabecular meshwork, enhance Schlemm's canal permeability, and ultimately increase aqueous outflow facility. The comprehensive protocols outlined herein provide researchers with robust methodologies for evaluating verosudil's efficacy across in vitro, ex vivo, and in vivo systems. As research progresses, particularly in sustained-release formulations and potential neuroprotective applications, verosudil continues to offer promising avenues for addressing the significant unmet needs in glaucoma management.
Verosudil (AR-12286) is a highly potent and selective Rho-associated protein kinase (ROCK) inhibitor that has emerged as a promising therapeutic candidate for lowering intraocular pressure (IOP) in glaucoma and ocular hypertension. As a ROCK inhibitor, Verosudil demonstrates equal inhibitory activity against both ROCK1 and ROCK2 isoforms with a Kᵢ of 2 nM for each [1] [2]. This dual inhibition directly targets the trabecular meshwork, the primary site of pathology in glaucoma, enhancing aqueous humor outflow through the conventional pathway [3] [4]. Unlike many conventional glaucoma medications that reduce aqueous production or increase uveoscleral outflow, Verosudil addresses the underlying pathophysiology of increased outflow resistance in the trabecular meshwork, representing a mechanistically novel approach to IOP management [4].
The therapeutic potential of Verosudil extends beyond IOP reduction to include possible neuroprotective effects and anti-fibrotic activity, which may provide additional benefits for preserving visual function in glaucoma patients [4]. These properties, combined with its favorable pharmacokinetic profile, make Verosudil an invaluable research tool for investigating trabecular outflow mechanisms and developing next-generation glaucoma therapies.
The Rho/ROCK signaling pathway plays a fundamental role in regulating aqueous humor outflow resistance through its effects on trabecular meshwork (TM) and Schlemm's canal cells [4] [5]. In the conventional outflow pathway, activated RhoA GTPase binds to and activates ROCK, which subsequently phosphorylates various downstream substrates including myosin light chain (MLC), myosin phosphatase target subunit (MYPT-1), and LIM kinase [4]. These phosphorylation events lead to increased actomyosin contractility, cellular stiffness, and altered extracellular matrix production in the TM, collectively increasing resistance to aqueous humor outflow [3] [4].
Verosudil exerts its IOP-lowering effects through multiple mechanisms centered on reversing these pathological processes. The diagram below illustrates the key molecular events in the ROCK signaling pathway and Verosudil's mechanism of action:
Diagram Title: Verosudil Inhibition of ROCK Signaling in Trabecular Meshwork
At the cellular level, Verosudil produces several important changes in TM biology that facilitate increased aqueous outflow. Treatment with Verosudil dose-dependently reduces the length of actin stress fibers in porcine primary trabecular meshwork (PTM) cells and decreases focal adhesions in immortalized human trabecular meshwork (HTM) cells [1]. These cytoskeletal changes reduce cellular stiffness and contractility, thereby decreasing resistance to aqueous humor flow through the TM and Schlemm's canal [3] [4]. Additionally, Verosudil counters the profibrotic effects of transforming growth factor-β2 (TGF-β2), a cytokine implicated in glaucoma pathogenesis, by reducing the expression of extracellular matrix proteins and fibrogenic markers in TM cells [3].
Verosudil demonstrates high specificity for ROCK1 and ROCK2 with significantly less activity against related kinases, as detailed in the table below:
Table 1: Verosudil Inhibitory Activity (Kᵢ) Against Kinase Targets
| Kinase Target | Kᵢ (nM) | Biological Significance |
|---|---|---|
| ROCK1 | 2 nM | Primary therapeutic target; regulates actomyosin contractility in TM |
| ROCK2 | 2 nM | Primary therapeutic target; complementary function to ROCK1 in outflow pathway |
| MRCKA | 28 nM | Related kinase; may contribute to cytoskeletal reorganization |
| PKA | 69 nM | cAMP-dependent signaling; off-target effects minimal at therapeutic concentrations |
| CAM2A | 5855 nM | Calcium/calmodulin-dependent kinase; negligible inhibition |
| PKCθ | 9322 nM | Protein kinase C theta; negligible inhibition |
This selective kinase inhibition profile ensures that Verosudil's primary pharmacological effects are mediated through ROCK inhibition rather than off-target activities, making it a valuable tool for specifically investigating ROCK-dependent processes in ocular hypertension.
In cell-based assays, Verosudil demonstrates potent functional activity consistent with its biochemical potency. The compound disrupts actin stress fibers in porcine primary trabecular meshwork cells with an IC₅₀ of 924 nM and reduces focal adhesions in immortalized human trabecular meshwork cells with an IC₅₀ of 818 nM [1]. These cellular effects occur at concentrations readily achievable with topical ocular dosing and correlate well with the compound's IOP-lowering efficacy in animal models.
Stock Solution Preparation:
Working Solution for Topical Ocular Administration:
Table 2: Verosudil Administration Parameters in Animal Models of Ocular Hypertension
| Animal Model | Dosing Volume | Frequency & Duration | Reported Efficacy |
|---|---|---|---|
| Formosan Rock Monkeys | 30 μL | Once daily for 3 days | Significant IOP reduction [1] |
| Dutch Rabbits | 30 μL | Once daily for 3 days | Significant IOP reduction [1] |
| C57BL/6 Mice (SIOH Model) | 10 μL | Twice daily for 5 weeks | Reversed IOP elevation; increased trabecular outflow facility [1] |
| Mouse OHT Model (General) | 2-5 μL per eye | Once or twice daily; study-dependent | Dose-dependent IOP reduction [2] |
SIOH: Steroid-induced ocular hypertension
Steroid-Induced Ocular Hypertension Mouse Model Protocol:
Proper administration technique is critical for reproducible results in animal studies:
Rebound Tonometry in Mice:
Anterior Segment Imaging:
Tissue Collection and Processing:
Staining and Analysis:
Common Technical Challenges:
Experimental Design Considerations:
Verosudil represents a powerful pharmacological tool for investigating ROCK-mediated pathways in aqueous humor dynamics and evaluating novel therapeutic strategies for glaucoma. The protocols outlined herein provide researchers with comprehensive guidelines for administering Verosudil in animal models, assessing its efficacy, and interpreting results within the context of trabecular outflow regulation. Through the standardized application of these techniques, the research community can advance our understanding of Rho kinase biology and accelerate the development of innovative IOP-lowering therapies.
The table below summarizes the key physicochemical characteristics and definitive storage conditions for Verosudil as provided by chemical suppliers and the manufacturer's Safety Data Sheet (SDS) [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 1414854-42-4 [1] [2] [3] |
| Molecular Formula | C₁₇H₁₇N₃O₂S [1] [3] [4] |
| Molecular Weight | 327.40 g/mol [1] [3] [4] |
| Appearance | White to light yellow solid [1] [3] [4] |
| Storage (Powder) | -20°C [2] [3] (Note: Some suppliers also indicate -20°C for 3 years [1] [3] [4]) |
| Storage (Solution) | -80°C (for DMSO stock solutions) [1] [2] [3] |
| Handling Precautions | Harmful if swallowed. Very toxic to aquatic life [2]. Use personal protective equipment and avoid dust formation [2]. |
For in vitro and in vivo studies cited in the literature, here are the detailed methodologies and preparation protocols.
This protocol is used to demonstrate the biological activity of Verosudil in cellular models relevant to glaucoma research [1].
This protocol outlines the use of Verosudil in an animal model of steroid-induced ocular hypertension [1].
The table below provides solubility data and standard preparation methods for Verosudil [1] [3].
| Parameter | Details |
|---|---|
| Solubility in DMSO | ~16.7 mg/mL (~50.9 mM) [1] [3] |
| 10 mM Stock Solution (Example) | Dissolve 3.27 mg of Verosudil powder in 1 mL of DMSO to obtain a 10 mM clear stock solution [3]. |
| In Vivo Formulation (Example) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Sequentially add co-solvents to the DMSO stock for a final concentration of ≥1.67 mg/mL (5.10 mM) [1] [3]. |
The following diagram illustrates the cellular mechanism of Verosudil and the experimental workflow for the actin stress fiber disruption assay, integrating information from the search results.
The available public data has some limitations that you should address in your development work:
To advance your work, conducting your own rigorous stability studies following ICH Q1A(R2) and Q1B guidelines is highly recommended [5] [6].
Verosudil (also known as AR-12286) is a potent Rho-associated coiled-coil protein kinase (ROCK) inhibitor, with equal activity against ROCK1 and ROCK2 (Ki = 2 nM for both) [1] [2] [3]. It is investigated for its potential in treating glaucoma and ocular hypertension by increasing trabecular outflow to reduce intraocular pressure [2] [4] [5].
For in vitro work, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.
| Parameter | Specification |
|---|---|
| Molecular Weight | 327.40 g/mol [1] [2] [3] |
| CAS Number | 1414854-42-4 [1] [2] [3] |
| Solubility in DMSO | ~16.7 mg/mL (~50.9 mM) [1] [2] |
| Common Stock Concentrations | 10 mM, 50 mM, 100 mM |
Preparation of a 10 mM DMSO Stock Solution:
The following table summarizes three reliable formulations for preparing working solutions for different experimental applications. Always prepare these solutions fresh on the day of the experiment.
| Formulation | Composition | Final Verosudil Concentration | Application & Notes |
|---|---|---|---|
| Formulation 1 [1] [3] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 1.67 mg/mL (5.10 mM) | In vivo (common); sequential addition of solvents is critical for clarity. |
| Formulation 2 [1] [2] | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (5.10 mM) | In vivo; suitable where PEG/Tween is not desired. |
| Formulation 3 [1] [2] | 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (5.10 mM) | In vivo (long-term studies); carefully consider for administration over half a month. |
Step-by-Step Protocol for Formulation 1: This protocol is an example for preparing 1 mL of a ready-to-use solution.
The following diagram outlines the key decision points and steps in preparing Verosudil for your experiments:
Understanding the basic properties of a compound is the first step in troubleshooting solubility. The table below summarizes key data for Verosudil free base and its hydrochloride salt.
| Property | Verosudil (Free Base) | Verosudil Hydrochloride |
|---|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂S [1] | C₁₇H₁₈ClN₃O₂S [2] |
| Molecular Weight | 327.40 g/mol [3] [1] | 363.86 g/mol [2] |
| CAS Number | 1414854-42-4 [3] [1] | 1414854-44-6 [2] |
| Appearance | White to light yellow solid powder [1] | Information missing |
| LogP | 0.84 (Predicted) [1] | Information missing |
| Hydrogen Bond Donors | 2 [1] [4] | Information missing |
| Hydrogen Bond Acceptors | 4 [1] [4] | Information missing |
| Topological Polar Surface Area (TPSA) | 93.44 Ų [4] | Information missing |
The following table provides concrete solubility data and formulation suggestions for Verosudil, primarily for the free base, as reported by suppliers.
| Solvent or Formulation | Solubility / Working Concentration | Notes & Preparation Instructions |
|---|---|---|
| DMSO (Stock Solution) | ~16.7 mg/mL (~50.9 mM) [3] [1] | Suitable for preparing concentrated stock solutions. |
| Formulation 1: Aqueous Solution | ≥ 1.67 mg/mL (5.10 mM) [3] [1] | Prepared in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Add co-solvents sequentially. |
| Formulation 2: Aqueous Solution | ≥ 1.67 mg/mL (5.10 mM) [3] [1] | Prepared in 10% DMSO + 90% (20% SBE-β-CD in Saline). |
| Formulation 3: Non-Aqueous | ≥ 1.67 mg/mL (5.10 mM) [3] [1] | Prepared in 10% DMSO + 90% Corn Oil. |
The general solubility principles from a study on COX-2 inhibitors suggest that lower alcohols, glycols, and PEG 400 are often good solvents for poorly soluble drugs. The use of mixed-solvent systems, especially those with significant polarity differences (e.g., PEG 400-ethanol mixtures), can lead to a marked enhancement in solubility [5].
For your experimental work, you can follow the workflow below to prepare a typical aqueous formulation of Verosudil. This diagram outlines the key steps for preparing "Formulation 1" mentioned above.
Q1: What is the best way to create a stable aqueous solution of Verosudil for in vivo studies? For in vivo studies, using a pre-optimized co-solvent system is recommended. Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) is a well-documented and effective choice that yields a clear solution at a concentration of ≥ 1.67 mg/mL [3] [1]. It is crucial to prepare the solution fresh and add the components in the specified sequence to ensure proper mixing and stability.
Q2: The compound won't dissolve in my experiment. What are my options? If you are facing solubility issues, consider these steps:
Q3: How should I store Verosudil stock solutions and the pure powder?
| Possible Cause | Symptoms | Recommended Solution | Prevention Tips |
|---|---|---|---|
| Incorrect Solvent or Storage | Cloudy solution, visible crystals forming upon dilution or storage. | Use freshly opened, dry DMSO. Gently warm the solution to 60°C and use sonication to re-dissolve [1]. | Always use the recommended co-solvent systems for aqueous solutions (see protocols below) [1] [2]. |
| Solution Exceeds Solubility Limit | Precipitation occurs immediately after dilution into an aqueous buffer. | Ensure final concentration in aqueous solution does not exceed 1-2 mg/mL. Dilute stock solution slowly into pre-warmed aqueous phase with vigorous stirring [1]. | Prepare working solutions fresh daily and avoid long-term storage of diluted solutions. |
| Inadequate Preparation Technique | Inconsistent experimental results due to uneven drug concentration. | Follow the sequential addition method for co-solvents. Always clarify the solution at each step before adding the next solvent [1] [2]. | Adhere strictly to published preparation protocols. |
The supplier, MedChemExpress (MCE), provides specific handling instructions that are critical for success [1].
This protocol yields a clear solution of at least 1.67 mg/mL and is suitable for animal studies [1].
For a 10 mM stock solution in DMSO:
This flowchart outlines the logical steps to diagnose and fix precipitation problems.
| Parameter | Specification | Source |
|---|---|---|
| Molecular Weight | 327.40 g/mol | [1] [2] |
| Solubility in DMSO | 16.67 mg/mL (50.92 mM); requires warming and sonication. | [1] |
| CAS Number | 1414854-42-4 | [1] [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month. | [1] |
Verosudil is a potent and equal inhibitor of both ROCK1 and ROCK2 isoforms (Ki = 2 nM for each) [1]. Its primary mechanism in the context of intraocular pressure (IOP) is to increase trabecular outflow facility, which is the main drainage pathway for aqueous humor [2].
The table below summarizes its core biochemical and cellular activity profile:
| Parameter | Details / Value | Experimental Context |
|---|---|---|
| Primary Target & Ki | ROCK1 & ROCK2; Ki = 2 nM each [1] | Biochemical kinase assay [1]. |
| Selectivity (Ki) | PKA (69 nM), MRCKA (28 nM), CAM2A (5855 nM), PKCT (9322 nM) [1] | Biochemical kinase assay [1]. |
| Cellular IC50 (Actin Stress Fibers) | 924 nM (in Porcine TM cells) [1] | 6-hour treatment in primary cells; high-content imaging of SiR-actin stained F-actin [1]. |
| Cellular IC50 (Focal Adhesions) | 818 nM (in human TM cells) [1] | 6-hour treatment in immortalized HTM cells; immunostaining for paxillin [1]. |
| Effective In Vivo Concentration | 0.001% - 0.1% (in eyedrop formulations) [1] | Animal models (rabbits, monkeys); significant IOP reduction with once-daily dosing [1]. |
Here are detailed methodologies for key experiments involving Verosudil and trabecular meshwork cells.
This protocol assesses the direct effect of Verosudil on the TM cell cytoskeleton, a key to understanding its mechanism for increasing outflow facility [1] [3].
This experimental workflow can be visualized as follows:
This protocol outlines the in vivo evaluation of Verosudil's IOP-lowering efficacy [1].
ROCK inhibitors like Verosudil exert their effects on the trabecular meshwork by targeting a key signaling pathway that regulates cellular contractility. The diagram below illustrates this pathway and the points of inhibition.
Q1: What is a good starting concentration range for in vitro TM studies with Verosudil? A1: Based on the data, a range from 10 nM to 10 µM is recommended. For initial phenotypic studies (e.g., observing actin disassembly), 1 µM is an effective and commonly used concentration [3]. For precise IC50 determination, use a logarithmic dilution series within this range [1].
Q2: My Verosudil treatment does not cause actin stress fiber disassembly. What could be wrong? A2:
Q3: Besides actin remodeling, what other cellular functions should I investigate? A3: ROCK inhibition affects multiple processes. You could also study:
Chemical Name: Verosudil (AR-12286) [1] Molecular Weight: 327.40 g/mol (Free base); 363.86 g/mol (Hydrochloride salt) [1] [2] CAS No.: 1414854-42-4 (Free base); 1414854-44-6 (Hydrochloride salt) [1] [2]
| Aspect | Specification |
|---|---|
| Recommended Solvent | DMSO [1] |
| Typical Stock Concentration | 10 mM (ready for reconstitution) [1] |
| Storage Temperature (Short-Term) | -20°C for 1 month [1] |
| Storage Temperature (Long-Term) | -80°C for 6 months [1] |
| Protective Measures | Aliquot to minimize freeze-thaw cycles; store under inert gas if possible |
As direct stability data for Verosudil is not available, you can establish the stability profile of your stock solutions in-house using this High-Performance Liquid Chromatography (HPLC) protocol.
Compare the HPLC chromatograms of aged samples against a freshly prepared standard.
UV-Vis spectroscopy can serve as a rapid, initial check for major degradation, especially if a characteristic spectrum or a change in the absorption profile is observed upon decomposition.
Instrument Parameters [4] [5]:
Q1: What is the definitive shelf-life of a 10 mM Verosudil stock solution in DMSO? There is no publicly available, peer-reviewed data specifying the exact shelf-life. The supplier, MedChemExpress, suggests that solutions stored at -20°C are stable for 1 month and at -80°C for 6 months [1]. It is highly recommended that you validate this for your specific conditions using the HPLC protocol above.
Q2: Why does my HPLC pressure fluctuate when using highly organic mobile phases? Pumping pure organic solvents like dichloromethane or acetonitrile can cause check valve malfunctions due to their low viscosity and inability to properly wet the seal [3]. Adding a small portion of a more viscous solvent (like isopropanol) to your mobile phase or ensuring all pump channels are properly primed can resolve this. Using piston seals designed for normal-phase solvents may also be necessary [3].
Q3: My stock solution has undergone multiple freeze-thaw cycles. Is it still usable? The integrity of the solution is questionable. Each freeze-thaw cycle can accelerate degradation. You should assess its stability by comparing its HPLC chromatogram and UV-Vis spectrum against a freshly prepared standard or a reference aliquot stored continuously at -80°C. Look for changes in the main peak and the appearance of new peaks.
In studies on corneal endothelial cells, several ROCK inhibitors, including the research compound Y-27632 and the FDA-approved Netarsudil (AR-13324), have shown low cytotoxicity at effective concentrations. The table below summarizes key findings that can inform your work with Verosudil.
| ROCK Inhibitor | Typical Working Concentration | Reported Cytotoxicity (Assay) | Key Findings |
|---|---|---|---|
| Y-27632 [1] [2] | 10 - 30 µM | No significant cytotoxicity observed (LDH assay) [1] | Enhanced cell adhesion, proliferation, and viability in human corneal endothelial cells [1]. |
| Netarsudil (AR-13324) [3] [2] | 0.1 - 10 µM | Not directly reported; showed comparable proliferation and wound healing to Y-27632 [3] [2] | Promoted cellular adherence and migration; its metabolite AR-13503 showed superior proliferation at 10 µM [3] [2]. |
| Sovesudil & PHP-0961 [1] | 10 µM | No significant cytotoxicity observed (LDH assay) [1] | Novel ROCK inhibitors with regenerative capacity equal or superior to Y-27632 [1]. |
The following workflow outlines a systematic approach to troubleshoot and minimize cytotoxicity in your experiments.
High concentration and prolonged exposure are primary drivers of cytotoxicity. The following protocols are modeled after successful experiments with other ROCK inhibitors.
Q: What is a safe starting concentration for Verosudil?
Q: How long should I treat my cells?
ROCK inhibitors are often used to improve the survival of sensitive cells, like primary cultures, after passaging. The key is to support the cells when they are most vulnerable.
Q: My primary cells are detaching and dying. What can I do?
Q: Should I include other supplements in the media?
It is crucial to distinguish between general cell death and compound-specific toxicity.
The table below consolidates the physicochemical and storage information for Verosudil from supplier data sheets and the IUPHAR/BPS Guide to Pharmacology [1] [2] [3].
| Property | Specification / Value |
|---|---|
| Synonyms | AR-12286 [2] [3] |
| CAS Registry No. | 1414854-42-4 [1] [2] [4] |
| Molecular Formula | C₁₇H₁₇N₃O₂S [1] [4] [3] |
| Molecular Weight | 327.40 g/mol [1] [3] |
| Purity | >99% (from supplier data) [1] [3] |
| Form | Solid (white to light yellow) [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years (desiccated) [1] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1] |
| Solubility (DMSO) | ~16-45 mg/mL (50-137 mM). Sonication and warming to 60°C is recommended [1] [3]. |
The following method for disrupting actin stress fibers in trabecular meshwork cells is adapted from a supplier's data sheet, which cites a primary research article [1].
Objective: To assess the effect of Verosudil on cytoskeletal architecture in primary trabecular meshwork cells by quantifying the reduction of actin stress fibers.
Materials:
Method:
This protocol for a steroid-induced ocular hypertension model is summarized from data provided by a supplier [1].
Objective: To evaluate the efficacy of Verosudil in lowering and reversing elevated intraocular pressure (IOP) in a mouse model.
Materials:
Method:
Reported Outcome: In the cited study, this protocol successfully reduced IOP, increased EFA, and reduced ECM in the eyes of steroid-induced ocular hypertensive (SIOH) mice [1].
The diagram below outlines the core experimental workflow for testing Verosudil in an in vivo model of steroid-induced ocular hypertension.
While specific FAQs for Verosudil were not available, here are some general troubleshooting tips for working with small molecule inhibitors:
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Poor Solubility | Stock solution concentration too high; DMSO old or contaminated. | Warm the solution to 60°C with brief sonication. Use freshly opened, anhydrous DMSO. Do not vortex vigorously. |
| Precipitation in Buffer | Rapid pH shift or transfer from 100% DMSO to aqueous buffer. | Prepare working solutions sequentially with co-solvents (e.g., PEG300, Tween-80). Ensure the solution is clear before adding the next solvent. |
| Lack of Biological Effect | Compound degraded; concentration too low; biological model insensitive. | Use a fresh stock solution. Confirm the dose-response curve and ensure the concentration reaches the reported IC₅₀ (e.g., ~900 nM for actin disruption). Include a positive control if available. |
| High Cytotoxicity | Off-target effects; concentration excessively high. | Titrate the concentration and perform a cytotoxicity assay (e.g., MTT, LDH) in parallel to confirm the therapeutic window. |
The search results indicate that Verosudil is an investigational Rho kinase inhibitor, but detailed, protocol-rich technical notes were not found [2] [4]. To build a more comprehensive knowledge base, I suggest you:
The table below summarizes the core biochemical and in vivo data for Verosudil, which is crucial for experimental design.
| Property | Description / Value | Context & Notes |
|---|---|---|
| Targets | ROCK1 & ROCK2 [1] | Equal inhibitory activity against both isoforms. |
| Inhibition Constant (Ki) | 2 nM for both ROCK1 and ROCK2 [1] | Indicates very high potency. |
| Selectivity | Less selective for PKA, PKCT, MRCKA, CAM2A [1] | Ki values: 69 nM, 9322 nM, 28 nM, 5855 nM, respectively. |
| Primary Mechanism | ROCK inhibition → Relaxation of trabecular meshwork & Schlemm's canal cells → Increased aqueous outflow [2] | Lowers intraocular pressure (IOP). |
| In Vivo Model (1) | Dutch rabbits & Formosan rock monkeys [1] | |
| In Vivo Dose & Regimen (1) | 30 μL, eye drops, once daily for 3 days [1] | Significantly reduced IOP. |
| In Vivo Model (2) | Dexamethasone-induced ocular hypertension in C57BL/6 mice [1] | |
| In Vivo Dose & Regimen (2) | 10 μL, eye drops, twice daily for five weeks [1] | Reversed IOP changes and trabecular meshwork morphology. |
For in vivo studies, the preparation of a stable and bioavailable formulation is a critical step. Here is a detailed methodology based on the vendor-provided protocol from the search results [1].
Stock Solution Preparation:
Working Solution for In Vivo Administration: The following protocol yields a clear solution suitable for eye drop administration in animal models. The example prepares 1 mL of working solution.
Protocol 1: DMSO-PEG300-Tween-80-Saline This is a common and well-tolerated formulation for ocular delivery.
| Component | Volume | Final Proportion |
|---|---|---|
| Verosudil in DMSO (16.7 mg/mL) | 100 μL | 10% |
| PEG 300 | 400 μL | 40% |
| Tween-80 | 50 μL | 5% |
| Saline (0.9% NaCl) | 450 μL | 45% |
Preparation Steps:
The following diagram illustrates the core signaling pathway targeted by Verosudil and other ROCK inhibitors, which underpins their effect on intraocular pressure.
While explicit troubleshooting data was limited, the following points address common experimental challenges inferred from the available data.
Q1: What is the optimal concentration for in vivo studies?
Q2: How should I handle and store Verosudil to ensure stability?
Q3: My in vivo formulation is precipitating. What can I do?
It's important to note that while Verosudil is a potent ROCK inhibitor, other molecules in this class are more widely documented for corneal endothelial applications. For instance, Netarsudil (AR-13324), an FDA-approved ROCK inhibitor, and its active metabolite AR-13503 have been directly shown to promote corneal endothelial cell (CEC) adhesion, proliferation, and wound healing in ex vivo models, performing comparably or better than the research standard Y-27632 [3] [4]. If your research focuses specifically on the corneal endothelium, these compounds may have a more substantial evidence base to inform your protocols.
Variability often stems from differences in cell type specificity, drug concentration, and assay duration.
| Potential Cause | Specific Example / Effect | Recommended Solution / Optimization |
|---|
| Cell Type Used [1] | Porcine TM cells: Disruption of actin stress fibers (IC~50~: 924 nM). Immortalized HTM cells: Reduction of focal adhesions (IC~50~: 818 nM). | Use consistent, well-characterized cell systems. Validate findings across multiple cell types (primary vs. immortalized). | | Drug Concentration [1] | Effective concentration ranges from 0.001 µM to 100 µM for disrupting actin fibers and focal adhesions. | Perform full dose-response curves (e.g., 0.001-100 µM) for each new experiment or cell line to determine the optimal concentration. | | Assay Duration & Endpoints | Effects on actin fibers and focal adhesions measured after 6 hours of exposure [1]. | Standardize treatment durations and use multiple complementary assays (e.g., immunocytochemistry for cytoskeleton and focal adhesion analysis) to confirm findings. |
Verosudil is a potent Rho-associated coiled-coil protein kinase (ROCK) inhibitor. Its primary mechanism is the competitive binding to the ATP-binding domain of both ROCK isoforms, leading to the disassembly of actin stress fibers and focal adhesions [1]. This relaxation of the cellular cytoskeleton is crucial for its effects on trabecular meshwork and corneal endothelial cells.
The diagram below illustrates the signaling pathway and cellular effects.
The table below summarizes core inhibitory data for Verosudil, which is essential for experimental design and benchmarking.
| Property | Value | Experimental Context / Notes |
|---|---|---|
| ROCK1 Ki [1] | 2 nM | Biochemical activity assay. |
| ROCK2 Ki [1] | 2 nM | Biochemical activity assay. |
| PKA Ki [1] | 69 nM | Indicates selectivity profile. |
| Disrupt Focal Adhesions (IC₅₀) [1] | 818 nM | In immortalized Human Trabecular Meshwork (HTM) cells. |
| Disrupt Actin Stress Fibers (IC₅₀) [1] | 924 nM | In porcine primary Trabecular Meshwork (PTM) cells. |
While detailed step-by-step protocols are beyond the scope of the searched literature, here are the core methodologies referenced in the studies.
This is a primary method for verifying Verosudil's activity in cells [1].
This protocol assesses Verosudil's potential in regenerative applications [2] [3].
The following diagram outlines a general workflow for evaluating ROCK inhibitors like Verosudil in a research setting, integrating both in vitro and ex vivo approaches.
It's crucial to be aware that much of the available literature compares various ROCK inhibitors. Key context from the searches includes:
Verosudil is a potent ROCK inhibitor, but most published research on corneal endothelial cells focuses on other ROCK inhibitors like Y-27632, netarsudil (AR-13324), and ripasudil [1] [2].
The table below summarizes the key biochemical data available for Verosudil.
| Property | Description/Value |
|---|---|
| Synonyms | AR-12286 [3] [4] |
| Targets | ROCK1 & ROCK2 (primary) [3] [4] |
| Inhibition Constant (Ki) | 2 nM for both ROCK1 and ROCK2 [3] [4] |
| Selectivity | Less selective for PKA (Ki: 69 nM), PKCθ (Ki: 9322 nM), MRCKA (Ki: 28 nM), CAM2A (Ki: 5855 nM) [3] |
| Primary Biological Effect | Increases trabecular outflow to reduce intraocular pressure; useful for glaucoma and ocular hypertension research [3] [4] |
| Direct Evidence on CEC Morphology | No specific quantitative or morphological data on human CECs was found in the search results. |
While direct data on Verosudil is scarce, established protocols for studying other ROCK inhibitors on CECs can serve as an excellent starting point for your experiments with Verosudil.
The following diagram outlines a general experimental workflow for evaluating ROCK inhibitors in primary human CEC culture, based on established methods [2] [5]:
Based on common challenges in CEC research, here are issues you might encounter and potential solutions.
| Question / Issue | Potential Solution & Guidance |
|---|---|
| What is a suitable starting concentration for Verosudil? | Based on its Ki of 2 nM, begin testing in the low nanomolar range (1-100 nM). Run a dose-response curve alongside a positive control like Y-27632 (10 µM) to determine the optimal effective concentration for your specific assay [3] [2]. |
| The cells are not adhering well after passaging. | Ensure ROCK inhibitor is present in the medium for at least 24 hours after seeding to promote adhesion and inhibit apoptosis [5]. Verify the activity and concentration of your coating molecules (laminin/collagen) [5]. |
| The cultured cells are losing their hexagonal shape (undergoing EndoMT). | Include small molecule inhibitors like SB431542 (TGF-β receptor inhibitor) and SB203580 (p38 MAPK inhibitor) in your base culture medium to help maintain the desired endothelial phenotype [5]. |
| How do I benchmark Verosudil's performance? | Use Y-27632 as a benchmark in donor-matched controlled experiments, as it is the most widely reported ROCK inhibitor for CEC culture [2]. Compare key CQAs like proliferation rate, adherence, and final cell morphology. |
| No effect is observed on wound healing or morphology. | Verify the potency and stability of your Verosudil stock solution. Consider testing its active metabolite, if known and available (e.g., AR-13503 for netarsudil showed enhanced proliferation in one study [2]). |
Conjunctival hyperemia is the most frequently reported side effect of ROCK inhibitors, caused by the vasodilation of conjunctival blood vessels. [1] [2] The following table summarizes key characteristics of hyperemia induced by different ROCK inhibitors in animal and human studies.
| ROCK Inhibitor | Species/Model | Hyperemia Characteristics | Reported Incidence & Duration |
|---|---|---|---|
| Netarsudil | Dog (Clinical trial) | Most common adverse reaction | 100% of dogs developed it in at least one eye; persisted with continued dosing but was tolerable [3] |
| Ripasudil | Human (Glaucoma patients) | Transient, onset within 10 minutes | Median offset time: 90 minutes; resolved within 2 hours in most participants [1] |
| Sovesudil | In-vitro / Ex-vivo (Human & Porcine cells) | Designed for reduced side effects | Preclinical data suggests it was developed to improve ROCK affinity and degrade rapidly to reduce side effects like hyperemia [4] |
Accurate and consistent measurement is crucial for evaluating mitigation strategies. Here are established methodologies you can adapt for your studies.
While direct data on Verosudil is limited, the following approaches, derived from general ROCK inhibitor research, are promising avenues for your experimentation.
| Scenario | Potential Root Cause | Suggested Experimental Actions |
|---|---|---|
| Severe, persistent hyperemia | Dose too high or compound too potent | Test lower concentrations or investigate a "softer" drug analog [4] |
| Hyperemia interferes with endpoint measurement | Dosing schedule too close to observation | Adjust dosing schedule; quantify hyperemia kinetics to find an optimal time window [1] |
| High variability in hyperemia response between subjects | Individual animal sensitivity or subjective grading | Implement digital image analysis for objective, consistent measurement [1] |
The diagram below outlines a logical workflow for assessing and troubleshooting conjunctival hyperemia in your animal studies.
I hope this structured technical guide provides a solid starting point for your work with Verosudil. The field of ROCK inhibitor development is advancing rapidly, and the strategies used for other compounds in this class are highly relevant.
| Parameter | Specification | Source / Context |
|---|---|---|
| Product Name | Verosudil (AR-12286) | [1] [2] |
| CAS No. | 1414854-42-4 | [1] [2] |
| Molecular Formula | C17H17N3O2S | [1] [2] |
| Storage (Powder) | -20°C | [1] [2] |
| Storage (Solution) | -80°C (in DMSO) | [1] [2] |
| Shelf Life (Post-reconstitution) | 6 months at -80°C; 1 month at -20°C | [1] |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents | [2] |
Handling Precautions: When handling Verosudil, you should avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation and wear suitable personal protective equipment, including safety goggles, gloves, and impervious clothing [2].
The following experimental details from preclinical studies can serve as a reference for your own in vivo protocols.
| Experiment Focus | Key Details | Source / Context |
|---|
| In Vivo Model: Rabbit & Monkey | Compound: Verosudil (AR-12286) Dosage Form: Topical eye drops Dosing Volume: 30 μL Regimen: Once daily for 3 days Primary Outcome: Significant reduction in intraocular pressure (IOP) | [1] | | In Vivo Model: Mouse | Compound: Verosudil (AR-12286) Dosage Form: Topical eye drops Dosing Volume: 10 μL Regimen: Twice daily for five weeks Primary Outcome: Reversal of ocular hypertension and related morphological changes | [1] | | In Vitro Model: Porcine & Human Cells| Compound: Verosudil (AR-12286) Concentration Range: 0.001-100 μM Incubation Time: 6 hours Key Findings: Dose-dependent reduction of actin stress fibers and focal adhesions | [1] |
Problem: Precipitation in Solution
Problem: Chemical Degradation
Problem: Handling and Safety Risks
The diagram below outlines a general decision-making workflow for handling and storing Verosudil in a laboratory setting.
The table below summarizes the core quantitative data for Verosudil, essential for planning your dose-response experiments [1].
| Parameter | Value / Description |
|---|---|
| Molecular Weight | 327.40 g/mol [1] |
| CAS Number | 1414854-42-4 [1] |
| ROCK1 Ki | 2 nM [1] |
| ROCK2 Ki | 2 nM [1] |
| Primary Biological Activity | Increases trabecular outflow capacity to reduce intraocular pressure; useful in glaucoma and ocular hypertension research [1] |
| In Vitro Dosing Range | 0.001 - 100 μM [1] |
| In Vivo Dosing (Mice) | 10 μL eye drops, twice daily [1] |
Here are detailed methodologies for key assays, including the resulting quantitative data from the literature.
This assay measures the cytoskeletal changes in Trabecular Meshwork (TM) cells, a direct effect of ROCK inhibition [1].
This protocol assesses the therapeutic effect of Verosudil in a disease model [1].
The following diagrams, created with Graphviz, illustrate Verosudil's mechanism and a simplified experimental workflow.
This diagram illustrates how Verosudil inhibits ROCK, leading to key cellular changes relevant to its therapeutic action [2] [1].
This workflow outlines the key steps for conducting the actin stress fiber disruption assay to generate dose-response data for Verosudil [2] [1].
What is a typical starting concentration range for a Verosudil dose-response curve in cell-based assays? Based on the literature, a good starting range is from 0.001 μM (1 nM) to 100 μM. The IC₅₀ for disrupting actin stress fibers was found to be 924 nM, so ensure your range adequately brackets this value [1].
My dose-response curve shows a high signal-to-background ratio. What could be the issue?
How selective is Verosudil for ROCK compared to other kinases? Verosudil is a potent inhibitor of both ROCK1 and ROCK2. While highly potent, it can inhibit other kinases. Selectivity data shows its Ki for PKA is 69 nM, MRCKA is 28 nM, and it is less selective for PKCT and CAM2A [1]. Always include appropriate controls in your experiments to confirm that observed effects are due to ROCK inhibition.
The table below summarizes the solvent compatibility and storage conditions for Verosudil, based on supplier data [1] [2].
| Parameter | Specification / Condition |
|---|---|
| Molecular Weight | 327.40 g/mol [1] [2] |
| CAS Number | 1414854-42-4 [1] [2] |
| Purity | >99% [1] [2] |
| Primary Solvent | DMSO [1] [2] |
| Solubility in DMSO | 45 mg/mL (137.45 mM); sonication and warming to 60°C recommended [1] [2] |
| Stock Solution Stability | -80°C: 6 months -20°C: 1 month [1] | | Powder Storage | -20°C: 3 years 4°C: 2 years [1] |
Here are detailed methodologies for key experiments involving Verosudil, as cited in the literature.
This protocol is used to demonstrate the cellular activity of Verosudil by visualizing its effect on the cytoskeleton [1].
This protocol outlines the application of Verosudil in an animal model of ocular hypertension [1].
For animal studies, Verosudil needs to be formulated from the DMSO stock into a solution suitable for administration. Below are two validated in vivo formulations [1].
| Formulation Component | Protocol 1 | Protocol 2 |
|---|---|---|
| DMSO | 10% | 10% |
| PEG 300 | 40% | - |
| Tween 80 | 5% | - |
| Saline | 45% | - |
| SBE-β-CD (in Saline) | - | 90% |
| Final Concentration | 1 mg/mL (3.05 mM) | 1 mg/mL (3.05 mM) |
| Preparation Notes | Add solvents sequentially, clarifying before each addition. Sonication and/or heating may be necessary [1]. | Add stock solution directly to SBE-β-CD in Saline solution [1]. |
Q1: What is the highest concentration of DMSO tolerated by cells in the in vitro assays described? While the specific maximum DMSO tolerance for the trabecular meshwork cells is not provided, the published assay used a Verosudil concentration range up to 100 μM, diluted from a 10 mM DMSO stock [1]. This means the highest DMSO concentration the cells were exposed to was 1% (v/v). It is considered a best practice to perform a vehicle control experiment with your specific cell line to determine the maximum non-toxic DMSO concentration.
Q2: Does Verosudil show selectivity for ROCK1 or ROCK2? No. Verosudil is characterized as a potent but non-selective ROCK inhibitor. It has equal inhibitory activity against both ROCK1 and ROCK2, with a reported Ki value of 2 nM for each isoform [1] [2].
Q3: My experimental results show poor solubility or precipitation in the in vivo formulation. What should I do? The supplier recommends sonication and warming to 60°C to achieve full dissolution when preparing the stock solution in DMSO [1] [2]. For the final in vivo formulation, ensure that you add all solvents sequentially and mix thoroughly until the solution is clear before proceeding to the next step. If precipitation persists, consider using the alternative formulation (e.g., switch between the PEG300/Tween and SBE-β-CD methods) [1].
The following diagram outlines the key decision points and steps for setting up an experiment with Verosudil, incorporating common troubleshooting advice.
Batch-to-batch variability refers to differences in performance (e.g., pharmacokinetics - PK) between different manufacturing batches of the same drug product. If substantial, this variability can confound bioequivalence (BE) assessments, making study results dependent on the specific batches selected rather than representative of the products themselves [1] [2].
For locally acting orally inhaled products like Advair Diskus, studies have shown that different batches can fail bioequivalence tests when compared to each other, demonstrating that this variability is a significant and reproducible component of total variability that must be accounted for in study design [2].
While the specific methods below are drawn from studies on inhaled medications, the core principles can be adapted for other drug products, subject to validation and regulatory consultation.
The table below summarizes multiple-batch approaches you can use in a pharmacokinetic (PK) study to improve the reliability of bioequivalence assessments.
| Approach Name | Core Methodology | Statistical Model | Key Interpretation / Implication |
|---|---|---|---|
| Random Batch Effect [1] | Multiple batches of Test (T) and Reference (R) are used. Subjects are divided into cohorts; each cohort receives one T and one R batch. | Batch is included as a random factor in the ANOVA. | The 90% confidence interval for the T/R ratio includes uncertainty from batch sampling. The conclusion generalizes to the products, not just the batches used. |
| Fixed Batch Effect [1] | Multiple batches of T and R are used in a cohort study design. | Batch is included as a fixed factor in the ANOVA. | The 90% confidence interval for the T/R ratio is valid only for the specific batches tested. It does not generalize to the entire product population. |
| Superbatch [1] | Data from multiple batches of each product are combined. | Batch identity is omitted from the ANOVA. Data is treated as coming from a single "superbatch." | Batch-to-batch variability is absorbed into the residual error. The analysis asks if the selected batches are equivalent, not the products. |
| Targeted Batch [1] | An in vitro or other bio-predictive method is used to screen multiple batches. | The single batch nearest to the in vitro median for each product is selected. A standard, single-batch PK BE study is then run. | This approach relies on a strong correlation between the in vitro test and PK performance. It aims to bring the "median" batch into the clinical study. |
The following workflow generalizes the "Random Batch Effect" approach, which is considered robust for accounting for batch sampling variability.
Rho-associated coiled-coil containing protein kinases (ROCKs), including isoforms ROCK1 and ROCK2, are key regulators of cellular processes like cytoskeletal dynamics, cell proliferation, and migration. Although they share a high degree of similarity in their kinase domains, their functions are non-redundant and they are expressed in different tissues [1]. Therefore, the selectivity of an inhibitor for one isoform over the other is a critical consideration in drug development.
The table below summarizes the selectivity and key characteristics of several well-documented ROCK inhibitors.
| Inhibitor Name | Selectivity Profile | Key Approved or Investigational Uses | Supporting Experimental Data Summary |
|---|---|---|---|
| Fasudil (and metabolite Hydroxyfasudil) | Non-selective (ROCK1/2) [2] [1] | Cerebral vasospasm (Japan) [2] [1] | IC₅₀: 0.73 µM for ROCK1, 0.72 µM for ROCK2 (Hydroxyfasudil) [2]. Low selectivity in enzyme assays. |
| Belumosudil (KD025) | Selective for ROCK2 [2] | Chronic graft-versus-host disease (FDA approved) [2] | Developed specifically for ROCK2-driven immune regulation. Clinical data supports its use in cGVHD [2]. |
| Netarsudil (AR-13324) | ROCK/NET (Norepinephrine Transporter) dual inhibitor [3] | Glaucoma & Ocular Hypertension (FDA approved) [3] | Lowers intraocular pressure via trabecular meshwork and uveoscleral pathways. Conjunctival hyperemia is a common side effect [3]. |
| Ripasudil (K-115) | Selective for ROCK1/2 (no strong isoform preference) [3] | Glaucoma & Ocular Hypertension (Japan, China) [3] | A fluorinated analog of Fasudil. Lowers IOP by increasing trabecular outflow [3]. |
| H-1152 | Selective for ROCK2 [4] [5] | Preclinical research tool [4] [5] | Used in mechanistic studies; shown to decrease phosphorylated tau in primary neurons and cell lines [4] [5]. |
| CH-2 | Selective for ROCK2 (5-fold over ROCK1) [6] | Investigational (for Alzheimer's disease) [6] | IC₅₀: 28 nM for ROCK2. Identified via DNA-encoded library screening as a potential therapeutic for Alzheimer's disease [6]. |
The data in the table above is derived from standardized experimental protocols used to characterize ROCK inhibitors. Here are details of some key methodologies cited in the literature.
The following diagram illustrates the core RhoA/ROCK signaling pathway and the points where inhibitors act.
The table below summarizes the key quantitative data and experimental findings from preclinical studies on Verosudil.
| Aspect | Preclinical Data & Findings |
|---|---|
| Primary Mechanism | Potent inhibition of Rho-associated coiled-coil protein kinase (ROCK) [1] [2]. |
| Biochemical Potency (Ki) | ROCK1: 2 nM ROCK2: 2 nM [1] [3]. | | Selectivity (Ki) | PKA: 69 nM MRCKA: 28 nM PKCθ: 9322 nM CAM2A: 5855 nM [1] [3]. | | Cellular Activity (IC50) | Disruption of actin stress fibers in porcine TM cells: 924 nM [1]. Disruption of focal adhesions in human TM cells: 818 nM [1]. | | In Vivo Efficacy | Reduces intraocular pressure (IOP) in Dutch rabbits and Formosan rock monkeys [1]. Reverses IOP and morphological changes in a mouse model of steroid-induced ocular hypertension [1]. | | Proposed Therapeutic Use | Glaucoma and ocular hypertension by increasing trabecular outflow capacity [1] [2]. |
The key experiments that generated the above data involved the following methodologies:
The following diagram illustrates the cellular mechanism of Verosudil and other ROCK inhibitors, based on the described preclinical data.
The table below summarizes the inhibitory activity of Verosudil against its primary targets (ROCK1/2) and related kinases, providing a measure of its selectivity [1].
| Kinase Target | Ki (nM) | Assay Type |
|---|---|---|
| ROCK1 | 2 | Biochemical Kinase Assay [1] |
| ROCK2 | 2 | Biochemical Kinase Assay [1] |
| MRCKA | 28 | Biochemical Kinase Assay [1] |
| PKA | 69 | Biochemical Kinase Assay [1] |
| CAM2A | 5855 | Biochemical Kinase Assay [1] |
| PKCT | 9322 | Biochemical Kinase Assay [1] |
| Cellular Activity | IC₅₀ (nM) | Cell Model |
|---|---|---|
| Focal Adhesion Disruption | 818 | Immortalized Human Trabecular Meshwork (HTM) cells [1] |
| Actin Stress Fiber Disruption | 924 | Primary Porcine Trabecular Meshwork (PTM) cells [1] |
The following are the detailed methodologies used to obtain the data presented above.
This protocol is used to determine the inhibitor constant (Ki) and measures the compound's direct binding to and inhibition of the kinase enzyme in a cell-free system [2] [3].
Ki = IC₅₀ / (1 + [ATP]/Km_ATP) [3].This assay evaluates the functional downstream effect of ROCK inhibition in a relevant cellular context.
The workflow below visualizes the progression from biochemical characterization to cellular validation of Verosudil's activity.
The table below summarizes the key characteristics of the ROCK inhibitors based on the search results. Please note the lack of specific corneal data for Verosudil.
| ROCK Inhibitor | Other Names/Code | Clinical Status | Key Pharmacological Data (Ki/IC50) | Relevant Findings in Corneal Studies |
|---|---|---|---|---|
| Verosudil | AR-12286 | Investigational; primarily in clinical trials for glaucoma [1]. | Information not available in search results. | Limited data found. Mentioned as a clinical-stage inhibitor, but no specific corneal study results were located [1]. |
| Y-27632 | N/A | Research compound; not clinically approved [2]. | Ki: ~140-300 nM [2]. | Established research tool: Enhances CEC adhesion, proliferation, and wound closure in vitro and ex vivo [3] [4] [5]. |
| Netarsudil | AR-13324, Rhopressa | Approved for glaucoma (US, EU) [2]. | Ki: 1 nM (for ROCK-1/2) [2]. | Promising corneal efficacy: Improves corneal clarity and thickness; effective in FECD and post-surgical edema in clinical and pre-clinical reports [3] [6] [7]. |
| Ripasudil | K-115, Glanatec | Approved for glaucoma (Japan) [2]. | IC50: 19 nM (ROCK-1), 51 nM (ROCK-2) [2]. | Demonstrated clinical benefit: Reduces corneal edema and improves visual acuity in conditions like FECD and post-cataract surgery [3] [6]. |
While direct comparative data is scarce, here is a deeper look at the experimental evidence for the more widely studied inhibitors.
For Y-27632: The most consistent data comes from its use as a foundational research tool. Key methodologies include:
For Clinically Approved Inhibitors (Netarsudil & Ripasudil): Evidence is progressing from pre-clinical to clinical settings.
The therapeutic potential of ROCK inhibitors in corneal diseases stems from their ability to modulate key cellular processes in corneal endothelial cells. The following diagram illustrates the core signaling pathway and the multi-faceted effects of ROCK inhibition.
As the diagram shows, ROCK inhibitors work by blocking the ROCK enzyme, which is a key downstream effector of RhoA GTPase. This inhibition leads to a cascade of effects that counteract the natural tendency of these cells to remain dormant, thereby promoting healing and regeneration [3] [2].
The table below consolidates the fundamental data available for Verosudil (free base), which is a potent and balanced inhibitor of both ROCK isoforms [1].
| Property | Description / Value |
|---|---|
| Synonyms | AR-12286, AR12286, AR 12286 [2] [1] |
| CAS Number | 1414854-42-4 [2] [1] |
| Molecular Formula | C₁₇H₁₇N₃O₂S [2] [1] |
| Molecular Weight | 327.4 g/mol [2] [1] |
| Related CAS (HCl Salt) | 1414854-44-6 (mentioned as HCl salt) [2] |
| ROCK1 Inhibition (Ki) | 2 nM [1] |
| ROCK2 Inhibition (Ki) | 2 nM [1] |
| Primary Application | Glaucoma and ocular hypertension research [1] |
| Solubility (DMSO) | ~16.7 mg/mL (~50.9 mM) [2] |
The following table places Verosudil in context with other prominent ROCK inhibitors, based on data from a systematic review and a comparative study on human corneal endothelial cells [3] [4].
| ROCK Inhibitor | Reported Potency (Ki/IC₅₀) | Key Characteristics & Clinical Status |
|---|---|---|
| Verosudil (AR-12286) | ROCK1/2 Ki = 2 nM [1] | Balanced potency; investigated for glaucoma [1]. |
| Netarsudil (AR-13324) | ROCK inhibitor [3] | FDA-approved for glaucoma (US); pro-regenerative effects on corneal endothelium [3] [4]. |
| Ripasudil (K-115) | ROCK inhibitor [3] | Approved for glaucoma (Japan, China); used in studies for corneal endothelial diseases [3] [5]. |
| Y-27632 | Research standard [4] | Widely used preclinical compound; benchmark for newer ROCK inhibitors [4]. |
| AR-13503 | Metabolite of Netarsudil [4] | Active metabolite; shown to induce significantly higher proliferation of human CECs than Y-27632 and AR-13324 in vitro [4]. |
The search results provide insights from a study that compared the effects of various ROCK inhibitors, including Verosudil (AR-13324), on primary human corneal endothelial cells (CECs) [4].
The Rho-associated kinase (ROCK) pathway is a key regulator of cellular actomyosin dynamics. The diagram below illustrates the mechanism of action for ROCK inhibitors like Verosudil.
This pathway explains the cellular effects of ROCK inhibitors, which include:
Based on the gathered information, here are the main points for your comparison guide:
ROCK inhibitors represent a novel class of antiglaucoma drugs that lower intraocular pressure (IOP) primarily by enhancing aqueous humour outflow through the conventional pathway (trabecular meshwork and Schlemm's canal) [1] [2]. The diagram below illustrates their cellular mechanism.
Beyond IOP reduction, ROCK inhibitors are investigated for neuroprotective properties (potentially preserving retinal ganglion cells) and anti-fibrotic effects that may improve surgical outcomes [1] [3] [4].
The table below summarizes how ROCK inhibitors compare with established drug classes.
| Drug Class | Primary Mechanism of Action | Typical IOP Reduction | Common Adverse Effects |
|---|
| ROCK Inhibitors (e.g., Netarsudil, Ripasudil) | Increases trabecular outflow [1] [2] | ~3–7 mmHg [5] [4] | Frequent, mostly topical: Conjunctival hyperemia, cornea verticillata, conjunctival hemorrhage, blepharitis [1] [4] | | Prostaglandin Analogs (PGAs) (e.g., Latanoprost, Bimatoprost) | Increases uveoscleral outflow [3] | ~6–9 mmHg [6] [7] | Topical: Conjunctival hyperemia, eyelash growth, iris pigmentation, periocular skin darkening [3] [7] | | Beta-Blockers (e.g., Timolol) | Reduces aqueous production [3] | ~4–7 mmHg [5] | Potentially systemic: Bradycardia, bronchospasm, hypotension, dizziness [5] [3] | | Carbonic Anhydrase Inhibitors (CAIs) (e.g., Dorzolamide) | Reduces aqueous production [3] | ~4–5 mmHg [8] | Topical & Systemic: Metallic taste, eye stinging; oral form: electrolyte imbalance, fatigue [3] | | Alpha-2 Agonists (e.g., Brimonidine) | Reduces aqueous production & increases uveoscleral outflow [3] | ~4–6 mmHg | Topical & Systemic: Ocular allergy, dry mouth; fatigue, drowsiness (CNS effects) [3] |
The safety profile of ROCK inhibitors is a key differentiator [5]:
Here is an overview of pivotal clinical trials for the two most prominent ROCK inhibitors, Netarsudil and Ripasudil.
| Trial / Study | Design & Participants | Intervention & Comparator | Key Efficacy Findings | Key Safety Findings |
|---|
| ROCKET 1 & 2 (Netarsudil) [4] | Phase 3 RCT; patients with OHT or OAG. | Netarsudil (0.02% QD) vs. Timolol (0.5% BD). | Netarsudil was non-inferior to Timolol. | Conjunctival hyperemia (50-59% vs. 8-10%), conjunctival hemorrhage (13-17% vs. 0%). | | MERCURY-3 (Netarsudil/Latanoprost) [4] | Phase 3 RCT; patients with OAG or OHT. | Fixed-Dose Combo (Netarsudil 0.02% + Latanoprost 0.005%) QD vs. Fixed-Dose Combo (Bimatoprost 0.03% + Timolol 0.5%) QD. | The Netarsudil combo was non-inferior. | Hyperemia and cornea verticillata were common with the Netarsudil combo. | | Tanihara et al., 2013 (Ripasudil) [1] | Phase 1, RCT, double-masked; 50 participants. | Ripasudil (various conc.) vs. Placebo. | Significant, dose-dependent IOP reduction. Max reduction -4.3 mmHg (0.8%). | Mild-moderate conjunctival hyperemia in >50% of subjects, subsided quickly. | | Tanihara et al., 2022 (Ripasudil) [1] | Prospective, open-label; 3374 patients. | Ripasudil (0.4% BD) for 24 months. | Significant IOP reduction sustained over 24 months. | Adverse effects in 25.3%: blepharitis (8.6%), conjunctival hyperemia (8.5%). |
ROCK inhibitors are being explored for applications beyond IOP-lowering in glaucoma [9] [4]:
The table below summarizes the key biochemical data for Verosudil and the context from computational studies on other ROCK inhibitors.
| Compound Name | Reported Activity on ROCK1 (Ki) | Reported Activity on ROCK2 (Ki) | Selectivity (ROCK2 vs. ROCK1) | Source & Context |
|---|---|---|---|---|
| Verosudil (AR-12286) | 2 nM [1] | 2 nM [1] | Not selective (1-fold) [1] | Experimentally confirmed biochemical activity [1]. |
| CH-2 | Information missing | IC50 = 28 nM [2] | ~5-fold selective for ROCK2 [2] | Identified via DNA-encoded library screening; provides an example of a ROCK2-selective inhibitor [2]. |
| Novel Hits (e.g., F847-0007) | Information missing | High binding affinity (specific data missing) [3] [4] | Information missing | Identified through high-throughput virtual screening; exemplifies modern discovery workflows [3] [4]. |
Although a dedicated study for Verosudil was not found, the following established computational protocols are used to generate the data researchers rely on. You can use these methodologies to guide your own investigations or to evaluate literature on other ROCK inhibitors.
This workflow for the discovery of novel ROCK inhibitors can be visualized as follows:
Given the lack of specific docking data for Verosudil, here are practical steps you can take to acquire this information:
| Aspect | Details |
|---|---|
| Drug Name | Verosudil (Synonyms: AR-12286) [1] |
| Drug Class | Rho-associated coiled-coil protein kinase (ROCK) inhibitor [1] |
| Primary Indication | Glaucoma and Ocular Hypertension (under investigation) [1] [2] |
| Key Mechanism | Inhibits ROCK1 and ROCK2, reducing actomyosin contractility in the trabecular meshwork to increase aqueous humor outflow [1] [2] |
| Preclinical Model Species | Dutch rabbits, Formosan rock monkeys, C57BL/6 mice [1] |
| Reported Human Data | Specific clinical trial results for Verosudil were not detailed in the search results. |
The search results provide insights from preclinical studies, which typically follow the workflow below.
While the search results confirm that ROCK inhibitors like Verosudil represent a novel class of drugs that target the trabecular meshwork [2], the available documents do not contain specific human clinical trial data for Verosudil to directly correlate with the animal findings.
The table below summarizes key ROCK inhibitors based on the gathered research data:
| Inhibitor Name | Alternative Codes | Primary Indication (Approval Status) | Key Experimental Findings in Corneal Endothelial Studies | Reported IC50/Ki Values |
|---|---|---|---|---|
| Verosudil | AR-12286, AR-11324 [1] [2] | Glaucoma & Ocular Hypertension (Investigational) [3] | Reduces actin stress fibers in trabecular meshwork cells; lowers intraocular pressure in animal models [1]. Specific data on corneal endothelial cells is limited in results. | ROCK1: Ki = 2 nM; ROCK2: Ki = 2 nM [1] |
| Netarsudil | AR-13324, Rhopressa [4] [3] | Glaucoma & Ocular Hypertension (FDA-Approved) [3] | Enhances cellular adherence and proliferation of human corneal endothelial cells (CECs); promotes corneal wound healing in ex vivo models [4] [5]. | Information not specified in results |
| AR-13503 | Active metabolite of Netarsudil [4] | N/A (Metabolite) | Shows significantly better proliferation rates for CECs compared to both untreated cells and those treated with Y-27632 [4]. | Information not specified in results |
| Ripasudil | K-115, Glanatec [4] [3] | Glaucoma & Ocular Hypertension (Approved in Japan) [3] | Used in eyedrop formulation to hasten cellular migration of corneal endothelium [4] [6]. | Information not specified in results |
| Y-27632 | N/A [4] | N/A (Research Compound) | Widely used benchmark in research; enhances CEC yield, adherence, and inhibits apoptosis [4]. Serves as a baseline control in comparative studies [4] [5]. | Most tested compounds had stronger in silico binding strength than Y-27632 [4] |
For researchers, understanding the experimental context behind this data is crucial.
The therapeutic effects of ROCK inhibitors stem from their action on key cellular pathways. The following diagram illustrates the core mechanism:
This pathway explains how ROCK inhibitors promote CEC behaviors essential for regeneration: by reducing actomyosin contractility, they facilitate cell spreading, migration, and proliferation, while also inhibiting apoptosis [6].
Verosudil is a small molecule drug classified as a Rho-associated kinase (ROCK) inhibitor. Its primary known application is in ophthalmology, specifically for investigating the treatment of glaucoma and ocular hypertension [1] [2].
The following table summarizes available experimental data on Verosudil's activity and effects. Please note that some comparative data for other inhibitors is not available in the search results.
| Parameter | Verosudil (AR-12286) | Netarsudil (AR-13324) | Ripasudil | Fasudil |
|---|---|---|---|---|
| ROCK1 Inhibition (Ki) | 2 nM [2] | Information missing | Information missing | Information missing |
| ROCK2 Inhibition (Ki) | 2 nM [2] | Information missing | Information missing | Information missing |
| Selectivity (ROCK2/ROCK1) | 1-fold (equal potency) [2] | Information missing | Information missing | Information missing |
| Other Kinase Inhibition (Ki) | PKA (69 nM), PKCT (9322 nM), MRCKA (28 nM), CAM2A (5855 nM) [2] | Information missing | Information missing | Information missing |
| Cellular Effect (IC50) | Disruption of actin stress fibers in HTM cells: 818 nM [2] | Information missing | Information missing | Information missing |
| In Vivo Model (IOP Reduction) | Effective in Dutch rabbits and Formosan rock monkeys [2] | Information missing | Information missing | Information missing |
| Primary Indication | Glaucoma & Ocular Hypertension (Phase 3) [1] [2] | Glaucoma (FDA-approved) [3] [4] | Glaucoma & Ocular Hypertension (Approved in Japan) [4] | Cerebral Vasospasm (Approved in China/Japan) [5] [3] |
While detailed protocols for Verosudil-specific experiments are not fully available in the search results, the following methodologies are reported in related studies on ROCK inhibitors.
The following diagram illustrates the core signaling pathway regulated by ROCK and the point of action for inhibitors like Verosudil.
The ROCK inhibitor market shows distinct segments and key players, with Verosudil positioned in the ophthalmology R&D pipeline.